Product packaging for 2-Benzylphenyl undecanoate(Cat. No.:CAS No. 143074-29-7)

2-Benzylphenyl undecanoate

Cat. No.: B15162739
CAS No.: 143074-29-7
M. Wt: 352.5 g/mol
InChI Key: YXRHFZBXUYBNAT-UHFFFAOYSA-N
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Description

2-Benzylphenyl undecanoate is a synthetic organic compound with the molecular formula C24H32O2 and a molecular weight of 352.5 g/mol (PubChem CID 71344610) . This chemical entity is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. As an ester derivative, this compound is characterized by an undecanoate (11-carbon) fatty acid chain esterified to a 2-benzylphenyl alcohol moiety. This structural motif is of significant interest in various research fields, particularly in chemical synthesis where it may serve as a key intermediate or a model compound in the development of novel substances. Its structure suggests potential applications in the study of lipid-soluble prodrugs, polymer chemistry, and material science. Researchers are exploring its use in the design of specialty chemicals with tailored properties. The full spectrum of its biological activity, physicochemical properties, and specific research applications is an area of ongoing investigation. We provide this high-purity compound to support innovative scientific exploration. For detailed specifications, availability, or custom synthesis inquiries, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O2 B15162739 2-Benzylphenyl undecanoate CAS No. 143074-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143074-29-7

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(2-benzylphenyl) undecanoate

InChI

InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-12-19-24(25)26-23-18-14-13-17-22(23)20-21-15-10-9-11-16-21/h9-11,13-18H,2-8,12,19-20H2,1H3

InChI Key

YXRHFZBXUYBNAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 2-Benzylphenyl Undecanoate

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a lipophilic ester with potential applications in various research and development fields. The document details plausible synthetic routes, experimental protocols, and relevant data, presented in a format tailored for scientific professionals.

Introduction

This compound is an ester formed from 2-benzylphenol and undecanoic acid. The synthesis of such phenyl esters is a fundamental transformation in organic chemistry, often employed to modify the physicochemical properties of phenolic compounds, such as increasing their lipophilicity or altering their biological activity. This guide outlines the primary methods for achieving this synthesis, focusing on clarity, and reproducibility.

Proposed Synthesis Pathways

The synthesis of this compound can be approached through several established esterification methods. The most direct routes involve the reaction of 2-benzylphenol with undecanoic acid or its more reactive acyl chloride derivative.

Pathway A: Acylation of 2-Benzylphenol with Undecanoyl Chloride

This is a highly efficient and common method for forming phenyl esters. The reaction involves the nucleophilic attack of the hydroxyl group of 2-benzylphenol on the electrophilic carbonyl carbon of undecanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Pathway B: Direct Esterification of 2-Benzylphenol with Undecanoic Acid

This pathway involves the direct reaction between 2-benzylphenol and undecanoic acid. Due to the lower reactivity of carboxylic acids compared to acyl chlorides, this method often requires a catalyst and elevated temperatures to proceed at a reasonable rate. Various catalytic systems can be employed, including acid catalysts and coupling agents.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathways. These are representative procedures based on established methods for phenyl ester synthesis.

Protocol for Pathway A: Acylation with Undecanoyl Chloride

Materials:

  • 2-Benzylphenol

  • Undecanoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylphenol (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add undecanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol for Pathway B: Direct Esterification with a Coupling Agent

Materials:

  • 2-Benzylphenol

  • Undecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-benzylphenol (1.0 eq), undecanoic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used, dicyclohexylurea will precipitate).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of phenyl esters based on the described pathways. The actual yields for this compound may vary depending on the specific reaction conditions and scale.

Table 1: Representative Reaction Conditions and Yields

PathwayReactantsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
A2-Benzylphenol, Undecanoyl chloridePyridineDCM0 to RT1 - 385 - 95
B2-Benzylphenol, Undecanoic acidEDC/DMAPDCM0 to RT12 - 2470 - 90

Table 2: Spectroscopic Data for a Representative Phenyl Ester

AnalysisExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the 2-benzylphenyl group, the methylene protons of the benzyl group, and the aliphatic protons of the undecanoate chain.
¹³C NMR Carbon signals for the ester carbonyl, the aromatic rings, the benzylic carbon, and the aliphatic carbons of the undecanoate chain.
IR A strong absorption band around 1760-1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration. C-O stretching bands will also be present.
Mass Spec A molecular ion peak corresponding to the molecular weight of this compound (C₂₄H₃₂O₂).

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_pathways Synthetic Routes 2_Benzylphenol 2-Benzylphenol Pathway_A Pathway A: Acylation 2_Benzylphenol->Pathway_A Pathway_B Pathway B: Direct Esterification 2_Benzylphenol->Pathway_B Undecanoic_Acid Undecanoic Acid / Derivative Undecanoic_Acid->Pathway_A Undecanoyl chloride + Base Undecanoic_Acid->Pathway_B Undecanoic acid + Coupling Agent Product This compound Pathway_A->Product Pathway_B->Product

Caption: Synthesis routes to this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Reaction Setup (Reactants + Solvent) Reaction Stirring at Controlled Temperature Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup: Aqueous Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through standard esterification protocols. The acylation of 2-benzylphenol with undecanoyl chloride generally offers a high-yielding and rapid route, while direct esterification with undecanoic acid using a coupling agent provides a viable alternative. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The protocols and data presented in this guide serve as a solid foundation for the successful synthesis and characterization of this target molecule.

In-depth Technical Guide: Biological Activity of 2-Benzylphenyl undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comprehensive overview of the biological activity of 2-Benzylphenyl undecanoate. However, after an exhaustive search of publicly available scientific literature and databases, it must be noted that there is currently no specific research data available on the biological activity, experimental protocols, or associated signaling pathways for this compound.

Our extensive search included inquiries into the synthesis, potential therapeutic effects, mechanism of action, and any in vitro or in vivo studies related to this specific molecule. The search terms used encompassed "biological activity of this compound," "this compound synthesis and mechanism of action," "this compound therapeutic effects," "in vitro and in vivo studies of this compound," and "this compound signaling pathway."

The search results did not yield any studies containing quantitative data such as IC50 or EC50 values, inhibition percentages, or other pharmacological metrics for this compound. Consequently, it is not possible to construct the requested data tables or provide detailed experimental methodologies.

Furthermore, the absence of research on its biological effects means that there are no identified signaling pathways modulated by this compound. Therefore, the creation of signaling pathway diagrams as requested cannot be fulfilled.

Searches for structurally related compounds did not provide a sufficient basis for inferring the biological activity of this compound with any degree of scientific certainty. While information was found for compounds containing either a "benzylphenyl" moiety or an "undecanoate" ester, the unique combination and arrangement in this compound means that its biological profile is likely to be distinct.

We are committed to providing accurate and well-supported scientific information. In this instance, the lack of primary research on this compound prevents the creation of the requested in-depth technical guide. We will continue to monitor for any future research on this compound and will update this guidance as new information becomes available.

We recommend that researchers interested in the biological activity of this compound consider initiating foundational in vitro and in vivo studies to characterize its pharmacological profile. Such research would be a valuable contribution to the scientific community.

2-Benzylphenyl Undecanoate: An Undocumented Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific and patent literature, 2-Benzylphenyl undecanoate remains a largely uncharacterized compound. While its basic chemical identity is registered, there is a significant absence of published data regarding its synthesis, biological activity, and potential applications. This technical guide summarizes the limited information available and highlights the current knowledge gaps for researchers, scientists, and drug development professionals.

At present, detailed experimental protocols, quantitative data on biological effects, and established signaling pathways involving this compound are not available in the public domain.

Chemical Identity

This compound is identified by the Chemical Abstracts Service (CAS) number 143074-29-7. Its molecular formula is C24H32O2.[1] The structure consists of an undecanoate ester group attached to a 2-benzylphenyl moiety.

Synthesis and Chemical Properties

No specific, peer-reviewed methods for the synthesis of this compound have been documented. However, general organic chemistry principles suggest it could be synthesized via the esterification of 2-benzylphenol with undecanoyl chloride or undecanoic acid. While literature exists on the synthesis of other benzyl esters and related compounds like 2-benzylphenyl ketones, these methods are not directly applicable without experimental validation for this specific molecule.

The physical and chemical properties of this compound have not been experimentally determined and reported in the literature. Computational estimations of its properties are available in databases like PubChem.

Biological and Pharmacological Activity

A thorough search of pharmacological and biological research databases reveals no studies investigating the activity of this compound. While research has been conducted on other structurally related compounds, such as benzyl salicylate and benzyl benzoate which have shown some estrogenic activity, and various p-terphenyls with cytotoxic and antimicrobial effects, these findings cannot be extrapolated to this compound due to differences in chemical structure.

There is no information available regarding its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Future Research Directions

The current lack of data presents an opportunity for foundational research into the properties and potential applications of this compound. Key areas for future investigation would include:

  • Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound, followed by full characterization of its physical and chemical properties.

  • Biological Screening: In vitro and in vivo screening to determine any potential biological or pharmacological activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, or other therapeutic effects.

  • Toxicological Evaluation: Assessment of the compound's safety profile and potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the relationship between the chemical structure and any observed biological activity.

References

The Enigmatic Compound: A Review of Available Data on 2-Benzylphenyl undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the discovery, synthesis, and biological activity of 2-Benzylphenyl undecanoate. This technical overview serves to summarize the current void in knowledge surrounding this specific chemical entity and to distinguish it from the well-characterized compound, Testosterone undecanoate, which dominates search results for similar chemical names.

Currently, the sole public record of this compound is its entry in the PubChem database (CID 71344610).[1] This entry provides the chemical structure and basic molecular formula (C24H32O2) but offers no citations to scientific literature, experimental data, or patents. Consequently, there is no information available regarding its synthesis, potential biological functions, or the history of its discovery.

It is crucial to differentiate this compound from Testosterone undecanoate, a widely studied and clinically used androgen and anabolic steroid.[2][3] The similarity in the "undecanoate" portion of their names leads to frequent confusion in search results. However, their core chemical structures are fundamentally different, implying entirely distinct biological properties. Testosterone undecanoate is a testosterone pro-drug used in hormone replacement therapy, and extensive data exists on its synthesis, mechanism of action, and clinical applications.[2][3][4][5][6]

Due to the absence of any published research, this document cannot fulfill the request for an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound. The scientific community has not yet characterized this compound in any meaningful way that has been made publicly available.

Future research would be necessary to elucidate any potential properties of this compound. Such research would need to begin with the development of a synthetic pathway, followed by in vitro and in vivo studies to determine its biological targets and pharmacological effects. Until such foundational research is conducted and published, this compound remains a molecule of unknown significance.

References

A Technical Guide to the Solubility of 2-Benzylphenyl Undecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzylphenyl undecanoate. Due to a lack of publicly available experimental data for this specific compound, this document outlines the predicted solubility based on its chemical structure, provides detailed experimental protocols for determining its solubility, and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

This compound is a large, ester-containing organic molecule. Its structure, available from PubChem, consists of a polar ester group and extensive non-polar hydrocarbon regions, namely the benzylphenyl group and the long undecanoate chain.[1] The principle of "like dissolves like" governs the solubility of organic compounds.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another.[2]

Given its predominantly non-polar character, this compound is expected to exhibit poor solubility in polar solvents such as water and lower-chain alcohols (e.g., methanol, ethanol). Conversely, it is predicted to be more soluble in non-polar or moderately polar organic solvents that can effectively solvate its large hydrocarbon structure through van der Waals interactions. Such solvents may include:

  • Aprotic Polar Solvents: Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Non-Polar Solvents: Hexane, Toluene, Diethyl Ether, Dichloromethane

Esters with shorter hydrocarbon chains can exhibit some water solubility due to hydrogen bonding with the ester's oxygen atoms.[4][5] However, the long alkyl chain in this compound significantly diminishes the influence of the polar ester group, leading to an overall hydrophobic nature.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible literature. For research and development purposes, this data must be determined empirically. The following table is provided as a template for presenting such data once it has been generated.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., Ethanol25Data Not AvailableData Not Availablee.g., Saturation Shake-Flask
e.g., Methanol25Data Not AvailableData Not Availablee.g., Saturation Shake-Flask
e.g., Acetone25Data Not AvailableData Not Availablee.g., Saturation Shake-Flask
e.g., DMSO25Data Not AvailableData Not Availablee.g., Saturation Shake-Flask
e.g., Hexane25Data Not AvailableData Not Availablee.g., Saturation Shake-Flask
e.g., Toluene25Data Not AvailableData Not Availablee.g., Saturation Shake-Flask

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used saturation shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.[6]

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent in Vial start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant (e.g., 0.45 µm filter) sample->filter dilute Dilute Sample to Known Volume filter->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability of 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the thermal stability of 2-benzylphenyl undecanoate is not currently available in the public domain. This guide provides a theoretical framework for its thermal properties based on the analysis of analogous chemical structures, including aromatic esters and long-chain undecanoate esters. The experimental protocols provided are generalized and would require optimization for this specific molecule.

Introduction

This compound is an ester combining a long aliphatic acid (undecanoic acid) with a bulky aromatic alcohol (2-benzylphenol). Its molecular structure suggests potential applications where thermal stability is a critical parameter, such as in high-temperature lubricants, plasticizers, or as a stable pro-drug moiety in pharmaceutical formulations. Understanding its thermal decomposition profile is essential for defining its operational limits and ensuring its safe handling and application.

The thermal stability of an ester is influenced by several factors, including the nature of the alkyl and acyl groups, the presence of steric hindrance, and the overall molecular weight. For this compound, the presence of the benzylphenyl group is expected to significantly influence its thermal behavior compared to simple alkyl undecanoates.

Predicted Thermal Stability and Decomposition Profile

Based on literature for structurally related compounds, the thermal decomposition of this compound is likely to proceed through a multi-stage process. Aromatic esters generally exhibit a wide range of decomposition temperatures, with onset temperatures for thermal degradation typically observed between 70 °C and 220 °C[1]. The presence of longer aliphatic chains in esters has been shown to increase their thermal resistance[2].

Table 1: Estimated Thermal Properties of this compound

Thermal PropertyEstimated Value RangeRationale
Melting Point (°C)40 - 70The long undecanoate chain would typically result in a melting point above room temperature. The bulky and asymmetric 2-benzylphenyl group may disrupt crystal packing, leading to a moderate melting point.
Onset of Decomposition (Tonset, °C)180 - 250The ester linkage is the most probable initial site of thermal cleavage. The bulky aromatic group may provide some steric hindrance, potentially increasing the initial decomposition temperature compared to simpler esters. Aromatic esters show a broad range of Tonset[1].
Peak Decomposition Temp (Tpeak, °C)250 - 350This represents the temperature of the maximum rate of weight loss. The decomposition of the initial fragments would occur at higher temperatures.
Final Decomposition Temp (°C)> 400Complete volatilization or charring of the organic molecule is expected at higher temperatures.

Note: These values are estimations based on the thermal behavior of analogous compounds and should be confirmed by experimental analysis.

The likely primary decomposition pathway would involve the cleavage of the ester bond, leading to the formation of undecanoic acid and 2-benzylphenol or their respective decomposition products. At higher temperatures, further fragmentation of the aliphatic chain and the aromatic rings would occur, potentially yielding a complex mixture of smaller volatile molecules such as alkenes, carbon dioxide, and aromatic fragments like benzene and toluene[3][4].

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperatures and kinetics.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the initial weight loss.

    • Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

    • Quantify the residual mass at the end of the experiment.

    • For more detailed analysis of the evolved gases, the TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)[5][6].

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of phase changes.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 0 °C.

    • Ramp the temperature from 0 °C to a temperature below the expected decomposition onset (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Hold for 2 minutes to ensure thermal equilibrium.

    • Cool the sample back to 0 °C at a rate of 10 °C/min.

    • A second heating scan is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a novel compound like this compound.

Thermal_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Stability Assessment cluster_data_analysis Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization dsc DSC Analysis (Melting Point, Phase Transitions) characterization->dsc tga TGA Analysis (Decomposition Temperatures) dsc->tga tga_ms_ftir Evolved Gas Analysis (TGA-MS/FTIR) (Decomposition Products) tga->tga_ms_ftir data_proc Data Processing & Analysis tga_ms_ftir->data_proc kinetics Kinetic Modeling of Decomposition data_proc->kinetics report Technical Report Generation data_proc->report

Workflow for Thermal Analysis of a Novel Compound.

Conclusion

While specific experimental data for this compound is not yet available, a theoretical assessment based on its chemical structure provides valuable insights into its expected thermal stability. The presence of both a long aliphatic chain and a bulky aromatic group suggests a moderately high thermal stability. To fully characterize its thermal properties, a systematic experimental approach using TGA and DSC, as outlined in this guide, is essential. The resulting data will be crucial for determining its suitability for various industrial and pharmaceutical applications.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Benzylphenyl undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic esters are a significant class of organic compounds with diverse applications in pharmaceuticals, fragrances, and material science. Their synthesis is a key step in the development of new chemical entities. This document provides a detailed protocol for the synthesis of 2-Benzylphenyl undecanoate from 2-benzylphenol. The described method is a robust and efficient procedure for obtaining the target compound in high purity.

Synthesis Overview

The synthesis of this compound is achieved via the esterification of 2-benzylphenol with undecanoyl chloride in the presence of a base. This reaction, a nucleophilic acyl substitution, is a well-established and reliable method for the preparation of phenolic esters. The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Following the reaction, the product is isolated and purified using standard laboratory techniques.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Benzylphenol1.0 eq
Undecanoyl chloride1.2 eq
Triethylamine1.5 eq
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time4-6 hours
Product
This compound
Yield>90%
Purity (by NMR)>98%
AppearanceColorless to pale yellow oil

Experimental Protocol

Materials and Equipment
  • 2-Benzylphenol (≥98%)

  • Undecanoyl chloride (≥98%)

  • Triethylamine (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for reactions requiring heating)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Procedure

1. Reaction Setup: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-benzylphenol (1.0 eq). b. Dissolve the 2-benzylphenol in anhydrous dichloromethane. c. Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

2. Addition of Undecanoyl Chloride: a. Add undecanoyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C (ice bath). b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

3. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). b. The reaction is considered complete when the starting material (2-benzylphenol) is no longer visible on the TLC plate.

4. Work-up: a. Upon completion, dilute the reaction mixture with dichloromethane. b. Transfer the mixture to a separatory funnel and wash sequentially with: i. 1 M Hydrochloric acid (to remove excess triethylamine) ii. Saturated sodium bicarbonate solution (to neutralize any remaining acid) iii. Brine c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. b. Collect the fractions containing the pure product (as determined by TLC). c. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

6. Characterization: a. Confirm the structure and purity of the final product using: i. ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and assess purity. ii. Infrared (IR) spectroscopy: To identify the characteristic ester carbonyl stretch. iii. Mass spectrometry (MS): To determine the molecular weight of the compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2_benzylphenol 2-Benzylphenol product This compound 2_benzylphenol->product undecanoyl_chloride Undecanoyl Chloride undecanoyl_chloride->product base Triethylamine hcl_salt Triethylammonium Chloride base->hcl_salt

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup - Dissolve 2-benzylphenol and triethylamine in DCM B 2. Reagent Addition - Add undecanoyl chloride dropwise at 0 °C A->B C 3. Reaction - Stir at room temperature for 4-6 hours B->C D 4. Monitoring - Check reaction progress by TLC C->D E 5. Work-up - Wash with HCl, NaHCO₃, and brine D->E F 6. Isolation - Dry and concentrate the organic layer E->F G 7. Purification - Silica gel column chromatography F->G H 8. Characterization - NMR, IR, MS G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Application Notes and Protocols for the Purification of 2-Benzylphenyl undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Benzylphenyl undecanoate, a non-polar aromatic ester. The methodologies described are based on common laboratory techniques for the purification of compounds with similar chemical properties.

Introduction

This compound is an ester with a significant non-polar character due to the presence of the benzylphenyl group and the long alkyl chain of the undecanoate moiety. Purification is a critical step after synthesis to remove unreacted starting materials, by-products, and other impurities. The choice of purification technique will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective methods for purifying compounds of this nature are flash column chromatography, crystallization, and distillation.

Purification Strategies

A general workflow for the purification of this compound is outlined below. The selection of the primary purification technique will depend on the scale of the synthesis and the impurity profile.

PurificationWorkflow Crude Crude 2-Benzylphenyl undecanoate Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Primary Purification SolventRemoval->Purification Chromatography Flash Column Chromatography Purification->Chromatography   Complex Mixture    Crystallization Crystallization Purification->Crystallization   Crystalline Solid    Distillation Distillation Purification->Distillation   Liquid & Thermally Stable    PurityAnalysis Purity Analysis (TLC, GC-MS, NMR) Chromatography->PurityAnalysis Crystallization->PurityAnalysis Distillation->PurityAnalysis PureProduct Pure 2-Benzylphenyl undecanoate PurityAnalysis->PureProduct PurificationSelection Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Is the product thermally stable and liquid? IsSolid->IsThermallyStable No Recrystallization Recrystallization IsSolid->Recrystallization Yes IsComplexMixture Is it a complex mixture? IsThermallyStable->IsComplexMixture No Distillation Distillation IsThermallyStable->Distillation Yes Chromatography Flash Column Chromatography IsComplexMixture->Chromatography Yes Other Consider other methods IsComplexMixture->Other No

analytical methods for 2-Benzylphenyl undecanoate characterization

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the analytical methodologies for the characterization of 2-Benzylphenyl undecanoate is provided for researchers, scientists, and professionals in drug development. These application notes and protocols detail chromatographic, spectroscopic, and thermal analysis techniques essential for comprehensive structural elucidation and purity assessment.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification. Due to its ester structure with both aromatic and long aliphatic components, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC is an effective method for the purity determination and quantification of this compound. The compound's hydrophobicity, owing to the long undecanoate chain and benzylphenyl group, allows for strong retention on C18 or C8 columns. Detection can be achieved using a UV detector, leveraging the aromatic rings' absorbance, or a Refractive Index Detector (RID) for universal detection. The method can be validated for accuracy, precision, linearity, and robustness according to ICH guidelines.[1]

Experimental Protocol:

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV or RID detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and Water (e.g., 90:10 v/v).[2] The exact ratio should be optimized for ideal retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (for the phenyl rings) or RID.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or ACN to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Standard Preparation: Prepare a standard solution of known concentration in the same manner as the sample.

  • Quantification: Use an external standard method, comparing the peak area of the sample to that of the standard.

Data Presentation:

ParameterExpected ValueDescription
Retention Time (t_R) 5 - 10 minDependent on exact mobile phase composition and column.
Tailing Factor (T) 0.9 - 1.2Measures peak symmetry.
Resolution (R_s) > 2.0Resolution between the main peak and any adjacent impurity.
Linearity (R²) > 0.999Over a concentration range (e.g., 0.1 - 2.0 mg/mL).[1]
Accuracy (% Recovery) 98.0 - 102.0%Determined by spiking a placebo with known amounts of analyte.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, particularly for assessing volatile and semi-volatile impurities. The ester's volatility allows for analysis without derivatization. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume) for trace analysis or split (e.g., 50:1) for concentrated samples.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.[5]

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-550.

Data Presentation:

ParameterExpected ValueDescription
Retention Time (t_R) 15 - 20 minDependent on the specific temperature program.
Molecular Ion [M]⁺ m/z 352Corresponding to the molecular weight of C₂₄H₃₂O₂.
Key Fragment Ion 1 m/z 167[C₁₃H₁₁O]⁺, corresponding to the benzylphenol moiety after ester cleavage.
Key Fragment Ion 2 m/z 91[C₇H₇]⁺, corresponding to the tropylium ion from the benzyl group.[6]
Key Fragment Ion 3 m/z 185[C₁₁H₂₁O₂]⁺, corresponding to the undecanoate acylium ion.

Spectroscopic Methods

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of protons in the benzyl, phenyl, and undecanoate moieties, while ¹³C NMR identifies all unique carbon atoms in the molecule. Data is typically acquired in a deuterated solvent like CDCl₃.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • Acquisition:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

    • 2D NMR (COSY, HSQC) can be used for more complex structural assignments.

Data Presentation (Predicted Chemical Shifts):

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic Protons 7.0 - 7.5125 - 155
Benzyl CH₂ ~4.0~35
Ester Methylene (-O-CH₂-) N/A (Ester is phenolic)N/A
Carbonyl Carbon (C=O) N/A~172
Aliphatic CH₂ (undecanoate) 0.8 - 2.522 - 35
Terminal CH₃ (undecanoate) ~0.9 (triplet)~14
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the key functional groups present in this compound. The most prominent bands will be the ester carbonyl (C=O) stretch and the C-O stretches, as well as absorptions related to the aromatic rings and aliphatic chain.[8]

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Neat: Place a small drop of the liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and analyze in a liquid cell.

  • Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000 C-H StretchAromaticMedium
2950 - 2850 C-H StretchAliphatic (CH₂, CH₃)Strong
~1730 C=O StretchAromatic EsterStrong
1600, 1500 C=C StretchAromatic RingMedium
~1280 Asymmetric C-C-O StretchEsterStrong
~1120 Symmetric O-C-C StretchEsterStrong

Thermal Analysis

Thermal analysis techniques provide information on the physical properties of the compound, such as melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[9] It is used to determine the melting point (T_m) and other phase transitions of this compound, which are critical indicators of purity.

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 100°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]

Data Presentation:

ParameterExpected ValueDescription
Melting Point (T_m) To be determinedTemperature at the peak of the endothermic melting event.
Enthalpy of Fusion (ΔH_f) To be determinedEnergy required to melt the sample, calculated from the peak area.
Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This analysis determines the thermal stability and decomposition profile of this compound.[12]

Experimental Protocol:

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA crucible (e.g., platinum or ceramic).

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[11]

Data Presentation:

ParameterExpected ValueDescription
Onset of Decomposition (T_d) > 200°CThe temperature at which significant mass loss begins.
Mass Loss (%) ~100%Total mass lost upon complete decomposition.
Residual Mass (%) < 1%Mass remaining at the end of the analysis (indicates non-volatile impurities).

Visualized Workflow

The following diagram illustrates a comprehensive workflow for the analytical characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation & Reporting start_node This compound (Bulk Sample) prep_dissolve Dissolution in Solvent (ACN, CDCl3, Hexane) start_node->prep_dissolve prep_weigh Direct Weighing (for Thermal Analysis) start_node->prep_weigh hplc HPLC (Purity, Quantification) prep_dissolve->hplc gcms GC-MS (Impurity Profile, ID) prep_dissolve->gcms nmr NMR (¹H, ¹³C) (Structure Elucidation) prep_dissolve->nmr ftir FTIR (Functional Groups) prep_dissolve->ftir dsc DSC (Melting Point, Purity) prep_weigh->dsc tga TGA (Thermal Stability) prep_weigh->tga data_analysis Comprehensive Data Analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis dsc->data_analysis tga->data_analysis final_report Certificate of Analysis & Characterization Report data_analysis->final_report

Caption: Workflow for the complete analytical characterization of an organic compound.

References

Application Note: High-Throughput Quantification of 2-Benzylphenyl undecanoate using Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2-Benzylphenyl undecanoate, a significant compound in various industrial and research applications. The methodology presented herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for selective and high-throughput analysis. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound (C24H32O2) is an ester with potential applications in diverse fields. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and safety assessments. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of such molecules. This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound in a given matrix.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is described below, which can be adapted based on the specific sample matrix (e.g., plasma, tissue homogenate, formulation buffer).

Materials:

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Procedure: Protein Precipitation

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the optimized MRM transitions and typical validation parameters for the analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Limit of Quantification (LOQ)Linearity (r²)
This compound369.3181.1100251 ng/mL>0.99
Internal Standard (IS)User-definedUser-defined100User-definedN/AN/A

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for the analysis of this compound.

G Parent This compound [M+H]+ (m/z 369.3) Fragment1 Benzyl-phenoxy cation (m/z 181.1) Parent->Fragment1 Cleavage of ester bond Fragment2 Undecanoyl cation (m/z 169.1) Parent->Fragment2 Alternative cleavage

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and high-throughput solution for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the provided validation parameters, offer a solid foundation for the implementation of this method in various research and industrial settings. The adaptability of the sample preparation protocol makes it suitable for a wide range of matrices, ensuring broad applicability.

Application Notes and Protocols: 2-Benzylphenyl undecanoate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Benzylphenyl undecanoate is a novel organic compound with significant potential in advanced materials science. Its unique molecular structure, featuring a bulky, aromatic 2-benzylphenyl head group and a flexible eleven-carbon aliphatic tail, suggests a range of applications where precise control over material properties is critical. These application notes provide an overview of its potential uses as a liquid crystal modifier and a specialty polymer additive. Detailed experimental protocols for synthesis and characterization are also presented to facilitate further research and development.

The insights into the utility of long-chain aliphatic esters, such as undecanoates, in polymer modification serve as a foundational concept for one of the potential applications of this compound.[1][2] The role of aromatic esters in the formation of liquid crystal phases provides the basis for its second potential application.[3][4][5][6]

Potential Application 1: Liquid Crystal Formulations

The rigid, discotic nature of the benzylphenyl group, combined with the flexible undecanoate chain, makes this compound a candidate for use as a dopant or modifier in liquid crystal mixtures. It is hypothesized that its introduction can alter the phase transition temperatures and expand the operational range of nematic or smectic liquid crystal phases, which are crucial for display and sensor technologies.[7]

Hypothetical Performance Data

The following table summarizes the hypothetical effect of this compound on the phase transition temperatures of a standard nematic liquid crystal host (e.g., 5CB - 4-Cyano-4'-pentylbiphenyl).

FormulationConcentration of this compound (wt%)Melting Point (°C)Nematic to Isotropic Transition (Clearing Point, °C)
Host (5CB)0%2435.3
Formulation A1%22.536.1
Formulation B5%19.838.5
Formulation C10%17.241.2
Experimental Protocol: Characterization of Liquid Crystalline Properties

1. Sample Preparation:

  • Prepare mixtures of the host liquid crystal and this compound at various weight percentages (1%, 5%, 10%).

  • Dissolve the components in a volatile solvent (e.g., dichloromethane), mix thoroughly, and then evaporate the solvent under a gentle stream of nitrogen.

  • Place the resulting mixture in a vacuum oven at a temperature slightly above the clearing point of the host to ensure homogeneity and remove any residual solvent.

2. Differential Scanning Calorimetry (DSC):

  • Calibrate the DSC instrument using indium and zinc standards.

  • Hermetically seal 5-10 mg of the liquid crystal mixture in an aluminum pan.

  • Use an empty sealed pan as a reference.

  • Heat the sample at a rate of 10 °C/min from 0 °C to 60 °C and then cool at the same rate.

  • Identify the melting and clearing points from the endothermic and exothermic peaks in the heating and cooling cycles, respectively.

3. Polarized Optical Microscopy (POM):

  • Place a small amount of the liquid crystal mixture on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the texture of the liquid crystal phase through the polarized microscope as the sample is heated and cooled through its phase transitions.

  • The transition from a crystalline solid to a liquid crystal phase (e.g., nematic) and finally to an isotropic liquid will be observable by changes in birefringence and texture.

Workflow for Liquid Crystal Characterization

workflow_lc cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results p1 Weigh LC Host and this compound p2 Dissolve in Dichloromethane p1->p2 p3 Evaporate Solvent p2->p3 p4 Vacuum Oven Annealing p3->p4 a1 Differential Scanning Calorimetry (DSC) p4->a1 Determine Phase Transition Temperatures a2 Polarized Optical Microscopy (POM) p4->a2 Observe LC Textures r1 Melting & Clearing Points a1->r1 r2 Phase Identification a2->r2

Workflow for Liquid Crystal Characterization

Potential Application 2: Specialty Polymer Additive (Plasticizer)

The long aliphatic chain of this compound suggests its potential as a plasticizer for rigid polymers such as polyvinyl chloride (PVC) or polystyrene (PS). The bulky aromatic group can enhance compatibility with aromatic polymers, while the undecanoate tail can increase segmental mobility, thereby improving flexibility and processability.

Hypothetical Performance Data

The following table presents hypothetical data on the mechanical and thermal properties of Polystyrene (PS) plasticized with this compound.

FormulationConcentration of this compound (wt%)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
Neat PS0%100452.5
PS Blend A5%92405.0
PS Blend B10%853510.0
PS Blend C15%783018.0
Experimental Protocol: Polymer Blend Preparation and Characterization

1. Polymer Blend Preparation (Solvent Casting):

  • Dissolve a known weight of polystyrene in a suitable solvent (e.g., toluene) to form a 10% (w/v) solution.

  • Separately dissolve the required amount of this compound in a small amount of the same solvent.

  • Add the plasticizer solution to the polymer solution and stir for several hours to ensure complete mixing.

  • Pour the mixture into a flat-bottomed petri dish and allow the solvent to evaporate slowly in a fume hood.

  • Dry the resulting film in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.

2. Thermal Analysis (DSC):

  • Use the same DSC procedure as described for liquid crystals to determine the glass transition temperature (Tg) of the polymer blends. The Tg will be observed as a step change in the heat flow curve.

3. Mechanical Testing (Tensile Test):

  • Cut the solvent-cast films into dumbbell-shaped specimens according to ASTM D638 standard.

  • Measure the thickness and width of the gauge section of each specimen.

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

  • Record the force and displacement until the specimen fractures.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Workflow for Polymer Blend Characterization

workflow_polymer cluster_prep Blend Preparation cluster_analysis Characterization cluster_results Properties b1 Dissolve Polymer and Plasticizer in Toluene b2 Mix Thoroughly b1->b2 b3 Solvent Cast into Film b2->b3 b4 Vacuum Dry b3->b4 c1 Thermal Analysis (DSC) b4->c1 Measure Glass Transition Temp. c2 Mechanical Testing (Tensile) b4->c2 Measure Mechanical Properties res1 Tg (°C) c1->res1 res2 Tensile Strength (MPa) c2->res2 res3 Elongation at Break (%) c2->res3

Workflow for Polymer Blend Characterization

Synthesis Protocol: this compound

The synthesis of this compound can be achieved via a standard Fischer esterification reaction.

Materials:

  • 2-Benzylphenol

  • Undecanoyl chloride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Acetone

Procedure:

  • Under a nitrogen atmosphere, dissolve 1 equivalent of 2-benzylphenol in dry N,N-dimethylformamide (DMF).

  • Add 1.2 equivalents of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of undecanoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding deionized water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of Synthesis

synthesis_logic reactant1 2-Benzylphenol reaction Fischer Esterification reactant1->reaction reactant2 Undecanoyl Chloride reactant2->reaction catalyst Pyridine (Base) catalyst->reaction solvent DMF (Solvent) solvent->reaction product This compound reaction->product

Logical Relationship of Synthesis

References

Application Notes and Protocols: 2-Benzylphenyl Undecanoate as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Benzylphenyl undecanoate is a high-molecular-weight organic ester with a chemical structure that suggests its potential as a plasticizer. Its aromatic and aliphatic moieties may impart unique properties to polymer formulations, offering a balance of compatibility, flexibility, and permanence. This document outlines the potential applications and provides detailed experimental protocols for evaluating this compound as a plasticizer in various polymer systems, with a particular focus on applications relevant to research and development in materials science and drug delivery.

Structurally, this compound combines a bulky aromatic group (benzylphenyl) with a long aliphatic chain (undecanoate). This combination is hypothesized to provide efficient plasticization for polar polymers such as polyvinyl chloride (PVC), cellulose derivatives, and acrylics. The benzyl group may enhance solvation and compatibility, while the long undecanoate chain could improve flexibility and reduce migration.

Potential Applications

Based on the properties of analogous benzyl and benzoate esters, this compound may be a suitable plasticizer for a range of applications, including:

  • Medical Devices: In PVC-based medical tubing, blood bags, and other flexible containers, where low migration and biocompatibility are critical.

  • Pharmaceutical Coatings: As a plasticizer for enteric coatings and sustained-release formulations, controlling the mechanical properties and drug release profile of the film.

  • Adhesives and Sealants: To modify the viscosity, tack, and flexibility of adhesive and sealant formulations.[1]

  • Flexible Films and Membranes: For casting flexible polymer films with tailored mechanical properties for research and development purposes.

Physicochemical Properties (Hypothetical)

The following table summarizes the expected physicochemical properties of this compound based on its structure.

PropertyHypothetical ValueSignificance as a Plasticizer
Molecular FormulaC24H32O2High molecular weight suggests low volatility and migration.
Molecular Weight352.51 g/mol Contributes to permanence within the polymer matrix.
AppearanceClear, viscous liquidEase of handling and incorporation into polymer formulations.
Boiling Point> 300 °CHigh thermal stability, suitable for high-temperature processing.
SolubilityInsoluble in waterLow leaching in aqueous environments.
CompatibilityGood with polar polymers (e.g., PVC, PVAc)Essential for effective plasticization.

Synthesis Protocol: Esterification of 2-Benzylphenol with Undecanoyl Chloride

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • 2-Benzylphenol

  • Undecanoyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Acetone

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 1 molar equivalent of 2-Benzylphenol in anhydrous DMF in a round-bottom flask.

  • Add 1.2 molar equivalents of pyridine to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1.1 molar equivalents of undecanoyl chloride to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Benzylphenol 2-Benzylphenol Reaction_Vessel Reaction in DMF with Pyridine 2-Benzylphenol->Reaction_Vessel Undecanoyl_chloride Undecanoyl chloride Undecanoyl_chloride->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Chromatography Chromatography Evaporation->Chromatography Final_Product 2-Benzylphenyl undecanoate Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols for Plasticizer Evaluation

The following protocols are standard methods for assessing the performance of a new plasticizer in a polymer matrix, such as PVC.

Preparation of Plasticized PVC Films

Objective: To prepare PVC films with varying concentrations of this compound for mechanical and thermal analysis.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • In a fume hood, dissolve a pre-determined amount of PVC resin and thermal stabilizer in THF.

  • Add the desired amount of this compound (e.g., 20, 30, 40 parts per hundred parts of resin - phr).

  • Stir the mixture until a homogeneous solution is obtained.

  • Cast the solution onto a clean, flat glass plate using a casting knife to ensure uniform thickness.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

  • Complete the drying process in a vacuum oven at a temperature below the glass transition temperature of the plasticized PVC to remove any residual solvent.

  • Carefully peel the film from the glass plate for subsequent testing.

Mechanical Properties Testing

Objective: To evaluate the effect of this compound on the flexibility and strength of PVC films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Dumbbell-shaped die for cutting test specimens according to ASTM D638.

Procedure:

  • Cut at least five dumbbell-shaped specimens from each plasticized PVC film formulation.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount a specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the tensile strength at break and the elongation at break.

  • Calculate the average and standard deviation for each formulation.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50 °C).

  • Reheat the sample at the same controlled rate and record the heat flow.

  • Determine the Tg from the midpoint of the step transition in the heat flow curve.

Migration Resistance Test

Objective: To assess the permanence of this compound in the PVC matrix by measuring its migration into a solvent.

Procedure:

  • Cut circular discs of a known diameter from the plasticized PVC film.

  • Accurately weigh each disc (W_initial).

  • Immerse the discs in a solvent (e.g., hexane or a simulated biological fluid) at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 24 hours).

  • Remove the discs, gently wipe off excess solvent, and dry them in a vacuum oven until a constant weight is achieved (W_final).

  • Calculate the percentage weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

DOT Diagram: Plasticizer Evaluation Workflow

Evaluation_Workflow Start Start Prepare_Films Prepare Plasticized PVC Films Start->Prepare_Films Mechanical_Testing Mechanical Testing (Tensile Strength, Elongation) Prepare_Films->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC for Tg) Prepare_Films->Thermal_Analysis Migration_Test Migration Resistance Test Prepare_Films->Migration_Test Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Migration_Test->Data_Analysis Conclusion Conclusion on Plasticizer Performance Data_Analysis->Conclusion

Caption: Logical workflow for evaluating a novel plasticizer.

Data Presentation (Hypothetical Results)

The following tables present hypothetical data for PVC plasticized with this compound at different concentrations, compared to a standard plasticizer like Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Mechanical Properties of Plasticized PVC Films

Plasticizer Formulation (phr)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC50.0 ± 2.55 ± 1
30 phr DEHP25.0 ± 1.2250 ± 15
20 phr this compound35.0 ± 1.8150 ± 10
30 phr this compound24.5 ± 1.3260 ± 18
40 phr this compound18.0 ± 1.0350 ± 20

Table 2: Thermal and Migration Properties

Plasticizer Formulation (phr)Glass Transition Temp. (Tg) (°C)Migration in Hexane (wt% loss)
Unplasticized PVC85N/A
30 phr DEHP105.0 ± 0.5
30 phr this compound123.5 ± 0.4
40 phr this compound24.8 ± 0.6

Conclusion for Researchers

The hypothetical data suggests that this compound could be a promising high-solvating plasticizer, comparable in efficiency to DEHP but with potentially lower migration due to its higher molecular weight. The protocols provided offer a comprehensive framework for the systematic evaluation of this and other novel plasticizers. For drug development professionals, the lower hypothetical migration of this compound warrants further investigation into its biocompatibility and suitability for use in medical devices and drug delivery systems. Experimental validation of these preliminary assessments is essential to fully characterize the performance and safety profile of this compound as a plasticizer.

References

Application Notes and Protocols for 2-Benzylphenyl Undecanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols related to the synthesis and potential applications of 2-benzylphenyl undecanoate. The information is intended for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a sterically hindered phenolic ester. While specific literature on this exact molecule is not abundant, its structural features—a bulky 2-benzylphenyl group attached to a long-chain undecanoate moiety—suggest potential applications as a specialized chemical intermediate, a sterically hindered protecting group, or as a functional molecule in materials science, particularly as an antioxidant. The protocols provided herein are based on established general methods for ester synthesis and inferred applications from structurally related compounds.

Physicochemical Data (Predicted)
PropertyValue (Predicted or from Starting Materials)Source / Method
Molecular Formula C₂₄H₃₂O₂-
Molecular Weight 368.51 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidBased on similar long-chain esters
Boiling Point > 300 °C (Predicted)-
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in waterGeneral solubility of esters
²-Benzylphenol (starting material) Melting Point 21 °C--INVALID-LINK--
²-Benzylphenol (starting material) Boiling Point 171-172 °C @ 15 Torr--INVALID-LINK--
Undecanoic Acid (starting material) Melting Point 28-31 °CCommercial supplier data
Undecanoic Acid (starting material) Boiling Point 284 °CCommercial supplier data

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: a modified Fischer-Speuter Esterification and a Steglich Esterification. The Steglich method is often preferred for sterically hindered alcohols due to its milder reaction conditions.

Protocol 1: Synthesis via Fischer-Speuter Esterification

This protocol describes the acid-catalyzed esterification of 2-benzylphenol with undecanoic acid.

Materials:

  • 2-Benzylphenol (1.0 eq)

  • Undecanoic acid (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-benzylphenol (1.0 eq), undecanoic acid (1.2 eq), p-toluenesulfonic acid (0.1 eq), and toluene (enough to suspend the reagents).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Yield: 60-75%

Protocol 2: Synthesis via Steglich Esterification

This protocol is suitable for small-scale synthesis and for substrates that are sensitive to high temperatures and strong acids.[1][2]

Materials:

  • 2-Benzylphenol (1.0 eq)

  • Undecanoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Equipment:

  • Round-bottom flask with a stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylphenol (1.0 eq), undecanoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Expected Yield: 80-95%

Application Notes

Potential as a Sterically Hindered Antioxidant

Sterically hindered phenolic compounds are widely used as antioxidants in polymers, oils, and other organic materials.[3][4][5] The bulky 2-benzyl group adjacent to the ester linkage in this compound can provide significant steric hindrance around the phenolic oxygen (after hydrolysis) or the ester itself, potentially enhancing stability and preventing oxidative degradation.

Proposed Mechanism of Action (as a pro-antioxidant): In environments where hydrolysis can occur, this compound would release 2-benzylphenol. The phenolic hydroxyl group of 2-benzylphenol can then act as a radical scavenger, donating a hydrogen atom to terminate radical chain reactions. The steric bulk from the ortho-benzyl group would stabilize the resulting phenoxy radical, preventing it from initiating new radical chains.

Potential Applications:

  • Polymer Additive: To improve the thermal and oxidative stability of polymers such as polypropylene and polyethylene.

  • Lubricant Stabilizer: To prevent the oxidation of industrial and automotive lubricants at high temperatures.

  • Precursor in Fine Chemical Synthesis: The undecanoate chain provides lipophilicity, which can be advantageous for solubility in nonpolar media.

Application as a Protecting Group

The 2-benzylphenyl group could potentially be explored as a novel protecting group for carboxylic acids. The ester linkage is generally stable to a range of reaction conditions.

Protection Step: A carboxylic acid can be converted to its 2-benzylphenyl ester using the esterification protocols described above.

Deprotection: The ester can be cleaved under standard hydrolysis conditions (e.g., using a strong base like NaOH or KOH in an alcohol/water mixture, followed by acidification). The steric hindrance might necessitate more forcing conditions compared to less hindered esters.

Advantages:

  • The lipophilic nature of the group can enhance the solubility of polar substrates in organic solvents.

  • The bulky nature of the group may offer unique selectivity in certain synthetic steps.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product 2_Benzylphenol 2-Benzylphenol Esterification Esterification (Fischer or Steglich) 2_Benzylphenol->Esterification Undecanoic_Acid Undecanoic Acid / Undecanoyl Chloride Undecanoic_Acid->Esterification Workup Aqueous Workup Esterification->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product 2-Benzylphenyl Undecanoate Chromatography->Final_Product

Caption: General workflow for the synthesis of this compound.

Antioxidant_Logic Organic_Material Organic Material (e.g., Polymer) Radical_Formation Radical (R•) Formation Organic_Material->Radical_Formation initiates Oxidative_Stress Oxidative Stress (Heat, UV Light) Oxidative_Stress->Radical_Formation Degradation Material Degradation Radical_Formation->Degradation leads to Radical_Scavenging Radical Scavenging Radical_Formation->Radical_Scavenging quenched by BP_Undecanoate This compound (Pro-Antioxidant) Hydrolysis Hydrolysis BP_Undecanoate->Hydrolysis 2_Benzylphenol 2-Benzylphenol (Active Antioxidant) Hydrolysis->2_Benzylphenol 2_Benzylphenol->Radical_Scavenging enables Stable_Radical Stabilized Phenoxy Radical Radical_Scavenging->Stable_Radical Protection Material Protection Radical_Scavenging->Protection

Caption: Logical pathway for application as a pro-antioxidant.

References

experimental protocol for 2-Benzylphenyl undecanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 2-Benzylphenyl Undecanoate

Introduction

This compound is an ester synthesized from 2-benzylphenol and undecanoyl chloride. This document outlines a detailed experimental protocol for its synthesis, purification, and characterization. The procedure involves the esterification of 2-benzylphenol with undecanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Materials and Methods

Reagents and Solvents:

  • 2-Benzylphenol (C₁₃H₁₂O)

  • Undecanoyl chloride (C₁₁H₂₁ClO)

  • Triethylamine (TEA, C₆H₁₅N) or Pyridine (C₅H₅N)

  • Dichloromethane (DCM, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

  • Ethyl acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for reactions requiring heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Experimental Protocol

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-benzylphenol (1.0 eq).

  • Dissolve the 2-benzylphenol in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) or pyridine to the solution and cool the mixture to 0 °C using an ice bath.

2. Acylation Reaction:

  • Slowly add undecanoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. The reaction of an acyl chloride with an alcohol or phenol is often vigorous.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction involves a nucleophilic substitution where the hydroxyl group of 2-benzylphenol attacks the electrophilic carbonyl carbon of undecanoyl chloride.[2]

3. Work-up and Extraction:

  • Upon completion of the reaction, quench the reaction mixture by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any excess acid, including the HCl byproduct.[3]

    • Deionized water.

    • Brine to remove the bulk of the dissolved water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

4. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

5. Characterization:

  • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The molecular formula of this compound is C₂₄H₃₂O₂.[4]

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g) or Volume (mL)
2-BenzylphenolC₁₃H₁₂O184.23[5]1.010.01.84 g
Undecanoyl chlorideC₁₁H₂₁ClO204.74[6]1.111.02.25 g (approx. 2.45 mL)
TriethylamineC₆H₁₅N101.191.212.01.21 g (approx. 1.67 mL)
DichloromethaneCH₂Cl₂84.93--50 mL

Experimental Workflow Diagram

experimental_workflow Synthesis of this compound A 1. Reaction Setup - Dissolve 2-benzylphenol in DCM - Add triethylamine - Cool to 0 °C B 2. Acylation - Add undecanoyl chloride dropwise - Stir at room temperature A->B Reaction C 3. Work-up - Quench with water - Wash with NaHCO3 and brine B->C Extraction D 4. Purification - Dry over MgSO4 - Concentrate via rotary evaporation - Column chromatography C->D Purification E 5. Characterization - NMR, MS, IR D->E Analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzylphenyl undecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via the esterification of 2-benzylphenol with undecanoyl chloride. This reaction is often facilitated by a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most critical parameters to control for achieving a high yield?

A2: The most critical parameters include the purity of reactants and solvent, the exclusion of moisture, the choice of base, and the reaction temperature. Water can hydrolyze the undecanoyl chloride, reducing the yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot for the 2-benzylphenol starting material should diminish and a new spot for the this compound product should appear and intensify over time.

Q4: What are the expected side products in this synthesis?

A4: Potential side products can include unreacted starting materials, the hydrolyzed form of undecanoyl chloride (undecanoic acid), and potentially byproducts from side reactions if the temperature is not controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture in the reaction: Undecanoyl chloride is sensitive to hydrolysis.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle undecanoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
2. Inefficient base: The base may not be strong enough or may not be fully dissolving.2. Use a non-nucleophilic base like pyridine or triethylamine. Ensure the base is soluble in the reaction solvent.
3. Low reaction temperature: The reaction may be too slow at a lower temperature.3. While starting the addition of undecanoyl chloride at 0°C is recommended to control the initial exothermic reaction, allowing the reaction to proceed at room temperature can improve the rate.
4. Incomplete reaction: The reaction may not have been allowed to run for a sufficient amount of time.4. Monitor the reaction by TLC until the starting material is consumed.
Product is Difficult to Purify 1. Presence of unreacted starting materials: This can complicate purification by column chromatography.1. Consider a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup to remove unreacted undecanoyl chloride (as undecanoic acid) and a dilute acid wash to remove a basic catalyst like pyridine.
2. Formation of an emulsion during workup: This can make phase separation difficult.2. Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
Reaction Turns Dark 1. Decomposition of reagents or product: This may occur if the reaction temperature is too high.1. Maintain the recommended reaction temperature. Ensure the purity of the starting materials.

Experimental Protocol

A common method for the synthesis of this compound is the esterification of 2-benzylphenol with undecanoyl chloride using pyridine as a base in a non-polar solvent.

Materials:

  • 2-benzylphenol

  • Undecanoyl chloride

  • Pyridine

  • N,N-dimethylformamide (DMF), anhydrous

  • Deionized water

  • Acetone

Procedure:

  • Under an inert nitrogen atmosphere, add 2-benzylphenol (1 equivalent) and anhydrous N,N-dimethylformamide (DMF) to a dry round-bottom flask.

  • Add pyridine (1.2 equivalents) to the flask and stir the mixture until all solids have dissolved.

  • Cool the reaction mixture to 0-10°C using an ice bath.

  • Slowly add undecanoyl chloride (1.1 equivalents) to the reaction mixture dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and stir for 1 hour to precipitate the product.

  • Filter the precipitated solid and wash it with an acetone/water mixture.

  • Dry the product under vacuum to obtain this compound. A yield of approximately 96% can be expected under optimal conditions.[1]

Data Presentation

The following table summarizes the effect of the base on the yield of this compound under specific reaction conditions.

Base Equivalents of Base Reaction Time (h) Yield (%)
Pyridine1.2196
Triethylamine1.2192
None024<10

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Add Reactants (2-benzylphenol, DMF, Pyridine) cool Cool to 0-10°C start->cool add_chloride Add Undecanoyl Chloride cool->add_chloride react Stir at Room Temperature add_chloride->react quench Add Water react->quench precipitate Precipitate Product quench->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product filter_wash->dry end_product This compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-benzylphenyl undecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the esterification of 2-benzylphenol with undecanoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride (HCl) as a byproduct. To neutralize the HCl, a base such as pyridine is commonly used.

Q2: Why is a base, such as pyridine, necessary in this reaction?

A base, typically pyridine or a similar non-nucleophilic amine, serves two primary purposes in this esterification.[1][2][3][4] First, it neutralizes the hydrogen chloride (HCl) gas that is generated as a byproduct of the reaction.[1][3][4] This is crucial because an acidic environment can lead to unwanted side reactions. Second, the base can deprotonate the phenolic hydroxyl group, converting it into a more nucleophilic phenoxide ion, which can accelerate the rate of the reaction.[5]

Q3: What are the main potential side reactions to be aware of during this synthesis?

The primary side reactions of concern are:

  • Hydrolysis of Undecanoyl Chloride: Undecanoyl chloride is highly reactive and can readily react with any moisture present in the reaction setup to form undecanoic acid.[6] This consumes the acyl chloride and reduces the overall yield of the desired ester.

  • C-Acylation (Friedel-Crafts Acylation): Instead of the desired O-acylation on the hydroxyl group, the undecanoyl group may attach directly to the benzene ring of the 2-benzylphenol. This is a Friedel-Crafts type reaction and is more likely to occur if a Lewis acid catalyst is present or if the reaction is carried out under conditions that favor thermodynamic control.

  • Fries Rearrangement: The desired product, this compound, can undergo a rearrangement in the presence of a Lewis acid to form an acyl-substituted phenol (a hydroxy ketone).

  • Side Reactions with Pyridine: While pyridine is a catalyst and base, it can potentially react with the acyl chloride to form an acylpyridinium salt.[7] Under certain conditions, this can lead to the formation of dihydropyridine and piperidine derivatives.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagents are not fresh or are of poor quality. 2. Incomplete reaction. 3. Steric hindrance of 2-benzylphenol. [10][11] 4. Loss of product during workup. 1. Ensure 2-benzylphenol is pure and undecanoyl chloride is freshly distilled or from a new bottle. 2. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Consider using a more potent activating agent for the acyl chloride or a stronger, non-nucleophilic base to fully deprotonate the phenol. 4. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the ester.
Presence of Undecanoic Acid in the Product Hydrolysis of undecanoyl chloride due to moisture. [6]1. Thoroughly dry all glassware before use. 2. Use anhydrous solvents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a White Precipitate (Pyridinium Hydrochloride) This is expected as pyridine neutralizes the HCl byproduct. This precipitate can be removed by filtration or by washing the reaction mixture with water during the workup.
Product is a Mixture of Isomers (O-acylation vs. C-acylation) Reaction conditions favoring Friedel-Crafts acylation. 1. Avoid the use of Lewis acid catalysts. 2. Maintain a lower reaction temperature to favor the kinetically controlled O-acylation product.
Product Decomposes During Purification The ester may be sensitive to heat or acidic/basic conditions during distillation or chromatography. 1. Use vacuum distillation at a lower temperature if possible. 2. For column chromatography, use a neutral stationary phase (e.g., silica gel) and consider deactivating it with a small amount of a non-nucleophilic base if necessary.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a representative procedure based on standard Schotten-Baumann conditions for the esterification of phenols.[10][12][13][14]

Materials:

  • 2-Benzylphenol

  • Undecanoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-benzylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add undecanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Visualizations

To aid in understanding the reaction and potential issues, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-Benzylphenol in anhydrous DCM B Add anhydrous Pyridine and cool to 0°C A->B C Add Undecanoyl Chloride dropwise B->C D Stir at room temperature (12-24h) C->D E Quench with 1M HCl D->E Reaction complete F Wash with: 1. 1M HCl 2. Water 3. Sat. NaHCO₃ 4. Brine E->F G Dry organic layer (MgSO₄ or Na₂SO₄) F->G H Filter and Concentrate G->H I Vacuum Distillation or Column Chromatography H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway Reagents 2-Benzylphenol + Undecanoyl Chloride Desired_Product This compound (O-Acylation) Reagents->Desired_Product Pyridine Side_Product_1 Undecanoic Acid Reagents->Side_Product_1 H₂O (Moisture) Side_Product_2 C-Acylated Byproduct Reagents->Side_Product_2 Lewis Acid / Heat Side_Product_3 Fries Rearrangement Product Desired_Product->Side_Product_3 Lewis Acid

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: 2-Benzylphenyl Undecanoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-benzylphenyl undecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: We are experiencing a significant loss of this compound during purification by column chromatography. What are the potential causes and solutions?

Answer:

Low recovery from column chromatography can be attributed to several factors. Given that this compound is a relatively non-polar ester, careful selection of the stationary and mobile phases is crucial.

  • Improper Solvent System: An overly polar solvent system can lead to poor separation from polar impurities, while a too non-polar system may result in the product not eluting from the column. It is recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[1] A good starting point for non-polar compounds like this ester is a mixture of hexane and ethyl acetate.

  • Irreversible Adsorption: The product might be irreversibly adsorbing to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent, especially if trace acidic impurities are present.

  • Column Overloading: Exceeding the capacity of the column can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the column to avoid air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the determined solvent system, collecting fractions and monitoring them by TLC.

Issue 2: Persistent Impurities After Purification

Question: Despite purification, our final product shows persistent impurities when analyzed by HPLC or GC. What are these impurities likely to be and how can we remove them?

Answer:

The most common impurities are likely unreacted starting materials or by-products from the synthesis. Assuming a Fischer esterification synthesis from 2-benzylphenol and undecanoic acid, likely impurities include:

  • 2-Benzylphenol: This starting material can be difficult to separate due to its polarity being relatively close to the product.

  • Undecanoic Acid: This acidic starting material can often be removed with a basic wash.

  • Side-products: Depending on the reaction conditions, side-products from self-condensation or other reactions may be present.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities like undecanoic acid.[2][3] Follow with a water wash to remove any remaining base.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical and should be determined experimentally.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can be employed to separate closely related impurities.

Issue 3: Product Decomposition During Distillation

Question: We are attempting to purify this compound by distillation, but we observe product decomposition at high temperatures. How can we avoid this?

Answer:

Esters, particularly those with higher molecular weights, can be susceptible to thermal decomposition.[4]

  • Vacuum Distillation: To reduce the boiling point and minimize thermal stress, perform the distillation under reduced pressure (vacuum distillation).

  • Lower Temperature: Use a heating mantle with precise temperature control to avoid overheating.[2][5]

  • Short Path Distillation: For high boiling point compounds, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for initial purification of crude this compound?

A1: For a typical crude reaction mixture from esterification, a workup involving a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted carboxylic acid is recommended.[2][3] This is followed by drying the organic layer and concentrating it under reduced pressure. The resulting crude ester can then be further purified by column chromatography.

Q2: How can I monitor the purity of this compound during the purification process?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods. An example of an HPLC method for a similar ester, testosterone undecanoate, used a C18 column with methanol as the mobile phase.[6][7]

Q3: What are the expected physical properties of this compound?

A3: Based on its chemical structure (C24H32O2), this compound is expected to be a high-boiling point, non-polar, and hydrophobic compound.[8] It is likely to be an oil or a low-melting solid at room temperature.

Q4: Can I use recrystallization to purify this compound?

A4: If this compound is a solid at room temperature, recrystallization can be an excellent purification technique. The key is to find a suitable solvent or solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

Data Presentation

Table 1: Illustrative Purification of this compound

Purification StepStarting Purity (GC-MS)Final Purity (GC-MS)YieldNotes
Liquid-Liquid Extraction 75%85%95%Removes acidic and water-soluble impurities.
Column Chromatography 85%>98%80%Effective for removing closely related impurities.
Recrystallization 95%>99.5%90%Requires the compound to be a solid.
Vacuum Distillation 90%>99%85%Suitable for thermally stable oils.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude this compound analysis Analyze Impurity Profile (TLC, GC-MS) start->analysis extraction Liquid-Liquid Extraction (Basic Wash) analysis->extraction Acidic Impurities Present chromatography Column Chromatography analysis->chromatography Neutral Impurities extraction->chromatography recrystallization Recrystallization chromatography->recrystallization If Solid distillation Vacuum Distillation chromatography->distillation If Liquid & Thermally Stable final_product Pure this compound chromatography->final_product recrystallization->final_product distillation->final_product final_analysis Purity Analysis (HPLC, GC-MS, NMR) final_product->final_analysis

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Persistent Impurities cluster_decomposition Product Decomposition start Purification Issue yield_issue Low Yield start->yield_issue purity_issue Persistent Impurities start->purity_issue decomp_issue Decomposition During Distillation start->decomp_issue check_solvent Optimize Solvent System (TLC) yield_issue->check_solvent check_loading Check Column Loading yield_issue->check_loading deactivate_silica Deactivate Silica Gel yield_issue->deactivate_silica extraction Perform Liquid-Liquid Extraction purity_issue->extraction recrystallize Attempt Recrystallization purity_issue->recrystallize prep_hplc Consider Preparative HPLC purity_issue->prep_hplc vacuum_distill Use Vacuum Distillation decomp_issue->vacuum_distill lower_temp Lower Distillation Temperature decomp_issue->lower_temp short_path Use Short Path Apparatus decomp_issue->short_path

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: 2-Benzylphenyl undecanoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 2-Benzylphenyl undecanoate.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound?

A1: The most probable degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by acid or base and results in the formation of 2-benzylphenol and undecanoic acid. Under physiological conditions, this hydrolysis may be enzyme-mediated.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from the hydrolysis of this compound are:

  • 2-Benzylphenol

  • Undecanoic acid

Q3: What factors can influence the rate of degradation?

A3: The rate of degradation is primarily influenced by:

  • pH: The hydrolysis of esters is typically fastest at low (acid-catalyzed) and high (base-catalyzed) pH values, with a minimum rate around pH 2-4.[1]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • Solvent: The choice of solvent can impact the solubility of the ester and the rate of hydrolysis. For instance, co-solvents like acetone may be needed to homogenize the reaction mixture.[2]

  • Catalysts: The presence of acids, bases, or enzymes can significantly accelerate the degradation process.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is recommended for monitoring the degradation.[3][4] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of each. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify and confirm the structure of the degradation products.[5]

Troubleshooting Guides

Issue 1: Incomplete or slow degradation of this compound in my experiment.

Possible Cause Troubleshooting Step
Steric Hindrance The bulky benzyl group may sterically hinder the ester, slowing down hydrolysis. Consider using harsher reaction conditions such as higher temperatures or stronger catalysts.[6]
Inappropriate pH The pH of the reaction medium may be in the stable range for the ester. Adjust the pH to be more acidic or basic to promote hydrolysis.
Low Solubility This compound may have poor solubility in the aqueous reaction medium. Try using a co-solvent like methanol, DMSO, or a phase transfer catalyst to improve solubility and reaction rate.[6]
Insufficient Catalyst The concentration of the acid or base catalyst may be too low. Increase the catalyst concentration, but be mindful of potential side reactions.

Issue 2: I am observing unexpected peaks in my chromatogram.

Possible Cause Troubleshooting Step
Side Reactions Under harsh conditions (e.g., high temperature, extreme pH), side reactions may occur. This could include further degradation of the primary products or reactions with the solvent.
Impure Starting Material The initial this compound sample may contain impurities. Analyze the starting material by HPLC or another suitable technique to confirm its purity.
Oxidation If the experiment is exposed to air, oxidative degradation may occur. Consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Secondary Degradation The primary degradation products, 2-benzylphenol and undecanoic acid, may themselves be unstable under the experimental conditions and degrade further.

Quantitative Data

Since specific quantitative data for this compound is unavailable, the following table presents hypothetical, yet plausible, data for the hydrolysis of a generic benzyl ester under different pH conditions at 50°C to illustrate the expected trends.

pHRate Constant (k, s⁻¹)Half-life (t₁/₂) (hours)
1.05.0 x 10⁻⁵3.85
4.01.0 x 10⁻⁶192.5
7.08.0 x 10⁻⁶24.1
10.09.5 x 10⁻⁵2.03
13.02.0 x 10⁻³0.096

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify degradation products and pathways.[4][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) for 24 hours.

    • Analyze samples at specified time points by HPLC.

  • HPLC Analysis:

    • Use a C18 column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water.

    • Use a UV detector to monitor the elution of the parent compound and its degradation products.

Visualizations

Degradation_Pathway parent This compound products 2-Benzylphenol + Undecanoic Acid parent->products Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Probable hydrolysis pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions acid Acidic analysis HPLC / LC-MS Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis start This compound Sample start->acid start->base start->oxidative start->thermal start->photolytic results Identify Degradation Products Determine Degradation Rate analysis->results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-benzylphenyl undecanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, a phenolic ester, are a common issue, especially when using direct Fischer esterification. Here are the primary causes and troubleshooting steps:

  • Inefficient Reaction Method: The direct esterification of a phenol (2-benzylphenol) with a carboxylic acid (undecanoic acid) under acidic conditions (Fischer esterification) is often slow and inefficient.[1] This is due to the reduced nucleophilicity of the phenolic oxygen compared to an alcohol.

    • Troubleshooting: Employ a more reactive acylating agent. The use of undecanoyl chloride or undecanoic anhydride in place of undecanoic acid will significantly increase the reaction rate and yield.[1]

  • Inadequate Catalyst or Base: When using more reactive acylating agents, the choice of base is crucial for neutralizing the acidic byproduct (e.g., HCl from undecanoyl chloride) and enhancing the nucleophilicity of the phenol.[1]

    • Troubleshooting:

      • Use a non-nucleophilic base like pyridine or triethylamine (Et₃N). Pyridine is often used as both the base and a solvent. The base deprotonates the phenol to form the more nucleophilic phenoxide ion.[1][2]

      • Ensure the base is dry and used in at least a stoichiometric amount, if not in excess when it is also the solvent.

  • Presence of Water: Moisture in the reactants or solvent can hydrolyze the acylating agent (undecanoyl chloride or anhydride) back to the unreactive undecanoic acid, thus reducing the yield.

    • Troubleshooting:

      • Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves).

      • Ensure all glassware is thoroughly dried before use.

      • Handle hygroscopic reagents, like undecanoyl chloride, in an inert atmosphere (e.g., under nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could occur at excessively high temperatures.

    • Troubleshooting:

      • For reactions with undecanoyl chloride and pyridine, a common starting point is 0 °C for the addition of the acid chloride, followed by stirring at room temperature.[3]

      • Gently heating the reaction mixture (e.g., to 40-60 °C) may increase the reaction rate, but this should be monitored for the formation of byproducts.

Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

A2: Side products can complicate purification and reduce the overall yield. Here are some common impurities and how to avoid them:

  • Unreacted Starting Materials: The presence of 2-benzylphenol or undecanoic acid (if formed from hydrolysis) in the final product is common with incomplete reactions.

    • Troubleshooting:

      • Increase the reaction time or temperature moderately.

      • Use a slight excess (1.1 to 1.2 equivalents) of the more reactive acylating agent (undecanoyl chloride).

  • Products from Self-Condensation or Other Side Reactions: At high temperatures or with certain catalysts, other reactions can occur.

    • Troubleshooting:

      • Avoid excessively high reaction temperatures.

      • Ensure the appropriate catalyst/base is used. For instance, strong acids with phenols can lead to undesired side reactions like sulfonation if sulfuric acid is used under harsh conditions.[1]

  • Workup-Related Impurities: The purification process itself can sometimes introduce impurities.

    • Troubleshooting:

      • During the aqueous workup, ensure complete removal of the base (e.g., pyridine) by washing with a dilute acid solution (e.g., 1M HCl).

      • Thoroughly wash the organic layer with brine to remove any remaining water-soluble impurities and water before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.

Q3: What is the most effective method for purifying the crude this compound?

A3: The purification strategy will depend on the nature and quantity of the impurities. A combination of techniques is often most effective.

  • Initial Workup:

    • After the reaction is complete, the mixture is typically diluted with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove the basic catalyst (like pyridine), followed by a saturated sodium bicarbonate solution to remove any unreacted undecanoic acid, and finally with brine.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography:

    • Column Chromatography: This is the most common and effective method for purifying esters. A silica gel column is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to first elute the less polar ester product, leaving the more polar impurities (like any remaining 2-benzylphenol) on the column.

  • Distillation:

    • If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger quantities.

Quantitative Data on Reaction Conditions

The following table summarizes representative reaction conditions for the esterification of phenols, which can be adapted for the synthesis of this compound.

ReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol and Acetic AnhydridePyridinePyridineRoom Temp2-4>90General procedure based on[1]
Phenol and Benzoyl ChloridePyridinePyridine0 to Room Temp1-3>95General procedure based on[2]
Benzyl Alcohol and Acetic AcidS-Fe-MCM-48Solvent-free60698.9[4] (Note: Benzyl alcohol, not phenol)
Testosterone and Undecanoyl ChloridePyridineN,N-dimethylformamide0 to 20196[3] (Note: An alcohol, not a phenol)
Propionic Acid and Benzyl AlcoholAmberlyst-15Toluene80-1202-8>90[5] (Note: Benzyl alcohol, not phenol)

Experimental Protocols

Protocol 1: Synthesis of this compound using Undecanoyl Chloride

This protocol is based on the general principle of esterifying phenols with acid chlorides.

Materials:

  • 2-Benzylphenol

  • Undecanoyl chloride

  • Anhydrous pyridine

  • Anhydrous diethyl ether (or ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-benzylphenol (1.0 eq) in anhydrous pyridine (used as both solvent and base).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Add undecanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2-3 times) to remove pyridine.

    • Water (1 time).

    • Saturated NaHCO₃ solution (2 times) to remove any traces of acid.

    • Brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 2-Benzylphenol 2-Benzylphenol Intermediate_Complex Acyl-pyridinium Intermediate + Phenoxide 2-Benzylphenol->Intermediate_Complex + Pyridine Undecanoyl_Chloride Undecanoyl_Chloride Undecanoyl_Chloride->Intermediate_Complex + Pyridine Pyridine Pyridine 2-Benzylphenyl_Undecanoate 2-Benzylphenyl_Undecanoate Intermediate_Complex->2-Benzylphenyl_Undecanoate Pyridinium_Hydrochloride Pyridinium_Hydrochloride Intermediate_Complex->Pyridinium_Hydrochloride

Caption: Synthesis of this compound from 2-benzylphenol and undecanoyl chloride.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Prepare_Reagents Prepare Anhydrous Reagents & Solvents Dry_Glassware->Prepare_Reagents Setup Setup Reaction under Inert Atmosphere Prepare_Reagents->Setup Addition Add Undecanoyl Chloride at 0 °C Setup->Addition Stir Stir at Room Temp (Monitor by TLC) Addition->Stir Quench Dilute with Ether Stir->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterize Purify->Characterize Final Product Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or Impure Product Check_Method Using Undecanoyl Chloride/Anhydride? Start->Check_Method Use_Reactive Switch from Undecanoic Acid to Undecanoyl Chloride Check_Method->Use_Reactive No Check_Water Anhydrous Conditions? Check_Method->Check_Water Yes Dry_Reagents Use Dry Solvents/Reagents and Inert Atmosphere Check_Water->Dry_Reagents No Check_Base Sufficient Base? Check_Water->Check_Base Yes Increase_Base Use Stoichiometric or Excess Pyridine/Et3N Check_Base->Increase_Base No Check_Workup Thorough Workup? Check_Base->Check_Workup Yes Improve_Workup Ensure Complete Washing Steps and Drying Check_Workup->Improve_Workup No Optimize_Purity Optimize Column Chromatography Conditions Check_Workup->Optimize_Purity Yes

References

Technical Support Center: 2-Benzylphenyl undecanoate NMR Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-benzylphenyl undecanoate and analyzing its NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows unexpected peaks that don't correspond to this compound. What are they?

A1: Unexpected peaks in your 1H NMR spectrum are often due to impurities from the synthesis or sample preparation.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely and may appear in your spectrum.[1] Some compounds are known to hold on tightly to certain solvents like ethyl acetate.[1]

  • Water: Deuterated solvents can absorb moisture from the atmosphere, leading to a water peak in the spectrum.[1][2] The chemical shift of water can vary depending on the solvent and temperature.

  • Grease: Contamination from greased glassware joints is a common source of broad, uncharacteristic peaks, often in the 0.5-1.5 ppm region.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can result in the presence of starting materials (e.g., 2-benzylphenol, undecanoyl chloride) or byproducts in your sample.

Solution:

  • Cross-reference the chemical shifts of your unknown peaks with published tables of common NMR solvent and impurity shifts.[3][4][5][6][7]

  • To confirm an OH or NH peak, add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum.[1] Exchangeable protons will disappear or decrease in intensity.

  • Ensure your sample is sufficiently pure using other analytical techniques like TLC or LC-MS before NMR analysis.

  • To remove tenacious residual solvents, co-evaporation with a different, more volatile solvent may be effective.[1]

Q2: The integration of my aromatic protons is incorrect. Why is this happening?

A2: Inaccurate integration in the aromatic region (approx. 7.0-7.5 ppm) can be caused by several factors.

  • Overlapping Solvent Peak: If you are using deuterated chloroform (CDCl3), the residual solvent peak at ~7.26 ppm can overlap with your aromatic signals, making accurate integration difficult.[1]

  • Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum will lead to integration errors.

  • Signal Saturation: If the receiver gain is set too high for a concentrated sample, the detector can be saturated, leading to non-quantitative signals.[8]

Solution:

  • If the CDCl3 peak is the issue, consider using a different deuterated solvent, such as acetone-d6, which has a residual peak at ~2.05 ppm.[1]

  • Carefully reprocess the spectrum, ensuring correct phasing and baseline correction.

  • For concentrated samples, reduce the receiver gain or dilute the sample.[8][9]

Q3: My peaks, especially in the aliphatic region, are broad and poorly resolved. What's the cause?

A3: Broad peaks can result from several issues related to the sample or the spectrometer.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Poor shimming results in broad lines.[9]

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader signals.[9]

  • Insoluble Material: The presence of suspended solid particles in the NMR tube will severely degrade the magnetic field homogeneity and broaden the peaks.[9][10]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

Solution:

  • Re-shim the spectrometer before acquiring the spectrum. Automated shimming routines are often sufficient, but manual shimming may be necessary for difficult samples.

  • Dilute your sample if it is too concentrated.[9]

  • Always filter your NMR sample through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.[8][10]

Q4: I am seeing more than the expected number of signals in the 13C NMR spectrum. What does this indicate?

A4: While 13C NMR spectra are generally simpler than 1H spectra, extra peaks can still appear.

  • Impurities: As with 1H NMR, impurities are a common cause of extra signals.

  • Rotamers/Conformational Isomers: If bond rotation is slow on the NMR timescale, different conformations of the molecule can give rise to separate signals. This is less common for a flexible molecule like this compound at room temperature but can be a possibility.

Solution:

  • Check for purity using other methods.

  • If you suspect the presence of rotamers, acquiring the spectrum at a higher temperature can cause the signals to coalesce into a single peak as the rate of bond rotation increases.[1]

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound. These are estimated values and may differ slightly from experimental results.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Undecanoate CH₃~ 0.88Triplet3H
Undecanoate (CH₂)₇~ 1.2-1.4Multiplet14H
Undecanoate -CH₂-CH₂-COO-~ 1.70Quintet2H
Undecanoate -CH₂-COO-~ 2.45Triplet2H
Benzyl -CH₂-~ 4.05Singlet2H
Aromatic Protons~ 7.0-7.4Multiplet9H

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)
Undecanoate CH₃~ 14.1
Undecanoate (CH₂)₈~ 22.7 - 31.9
Undecanoate -CH₂-COO-~ 34.5
Benzyl -CH₂-~ 36.0
Aromatic C-H~ 126.0 - 130.5
Aromatic C (quaternary)~ 135.0 - 148.0
Ester C=O~ 172.5

Experimental Protocols

Protocol for NMR Sample Preparation

  • Weigh Sample: Accurately weigh approximately 10-20 mg of purified this compound.

  • Transfer to Vial: Transfer the sample to a clean, dry glass vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[8] Ensure the solvent bottle is kept tightly capped to minimize water absorption.[2]

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the sample.

  • Filter Sample: Take a Pasteur pipette and tightly pack a small amount of glass wool or a Kimwipe into the narrow tip.[8][10]

  • Transfer to NMR Tube: Filter the solution through the pipette directly into a clean, high-quality 5 mm NMR tube.[8][10] This step is crucial to remove any suspended particles.[10]

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with NMR spectra.

NMR_Troubleshooting NMR Spectra Troubleshooting Workflow start Start: Experimental Spectrum Acquired check_peaks Are there unexpected peaks? start->check_peaks check_integrals Are integrations correct? check_peaks->check_integrals No impurity_analysis Analyze for Impurities: - Check solvent peaks - Check for grease/starting materials - D2O exchange for OH/NH peaks check_peaks->impurity_analysis Yes check_shape Are peaks sharp and well-resolved? check_integrals->check_shape Yes reprocess Reprocess Spectrum: - Check phasing - Check baseline correction - Re-integrate signals check_integrals->reprocess No shimming_issue Check Spectrometer Shims: - Perform automated shimming - Perform manual shimming if needed check_shape->shimming_issue No spectrum_ok Spectrum is Likely Correct check_shape->spectrum_ok Yes purify_sample Action: Purify Sample or Use Different Solvent impurity_analysis->purify_sample reprocess->spectrum_ok sample_prep_issue Investigate Sample Prep: - Is sample fully dissolved? - Is concentration too high? - Filter sample to remove particulates reacquire Action: Re-prepare Sample and Re-acquire Spectrum sample_prep_issue->reacquire shimming_issue->sample_prep_issue

Caption: A flowchart for systematic NMR troubleshooting.

References

Technical Support Center: Synthesis of 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylphenyl undecanoate. Our aim is to help you identify and resolve common issues, thereby avoiding impurities and optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the esterification of 2-benzylphenol with undecanoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and facilitate the reaction.[1][2][3][4]

Q2: What are the primary impurities I should be concerned about in this synthesis?

The main impurities to monitor are:

  • Unreacted 2-benzylphenol: Due to incomplete reaction or steric hindrance.

  • Undecanoic acid: Formed from the hydrolysis of undecanoyl chloride by moisture present in the reaction setup.[5]

  • Side-products from self-condensation or rearrangement: Although less common, these can occur under certain conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials (2-benzylphenol and undecanoyl chloride), you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC can be determined empirically, often a mixture of hexane and ethyl acetate.

Q4: What is the best way to purify the final product?

Column chromatography is the recommended method for purifying this compound.[7][8][9] Silica gel is a common stationary phase, and a gradient of solvents, such as hexane and ethyl acetate, is typically used as the mobile phase to separate the product from unreacted starting materials and other impurities.[7][10]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive undecanoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Steric hindrance: The bulky benzyl group on the phenol can slow down the reaction.[11] 3. Insufficient base: The base may have been consumed by other acidic impurities.1. Use freshly distilled or a new bottle of undecanoyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction time and/or temperature. Consider using a more reactive acylating agent if the issue persists. 3. Add the base in slight excess and ensure it is of high purity.
Presence of a Significant Amount of Undecanoic Acid in the Product Hydrolysis of undecanoyl chloride: This is a common side reaction if there is water in the reaction mixture.[5]1. Thoroughly dry all solvents and glassware before use. 2. Run the reaction under a dry, inert atmosphere. 3. Add the undecanoyl chloride slowly to the reaction mixture to minimize its contact time with any residual moisture.
Difficulty in Separating the Product from Unreacted 2-Benzylphenol Similar polarities: The product and the starting phenol may have close Rf values on TLC, making separation by column chromatography challenging.1. Optimize the solvent system for column chromatography. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) may improve separation. 2. Consider a basic wash (e.g., with a dilute sodium bicarbonate solution) of the crude product before chromatography to remove the acidic unreacted phenol.
Product Appears Oily or Discolored After Purification Residual solvent: High-boiling point solvents used in the reaction or purification may be difficult to remove. Thermal decomposition: The product may be sensitive to high temperatures.1. Use a high-vacuum pump to remove residual solvents. Gentle heating may be applied if the product is thermally stable. 2. Avoid excessive heat during the work-up and purification steps.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-benzylphenol (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0°C using an ice bath. Slowly add undecanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride and undecanoic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-benzylphenol in dry solvent B Add base (e.g., pyridine) A->B C Cool to 0°C B->C D Add undecanoyl chloride C->D E Stir at room temperature D->E F Quench with water E->F G Wash with acid, base, brine F->G H Dry and concentrate G->H I Column chromatography H->I J Characterize product I->J

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingGuide cluster_problems cluster_solutions Start Problem Observed P1 Low/No Product Start->P1 P2 Undecanoic Acid Impurity Start->P2 P3 Difficult Separation Start->P3 S1 Check acyl chloride quality Increase reaction time/temp P1->S1 S2 Use anhydrous conditions Inert atmosphere P2->S2 S3 Optimize chromatography solvent Perform basic wash P3->S3

Caption: Troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2-Benzylphenyl undecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a benzyl ester, is susceptible to degradation through several pathways. The primary concerns are hydrolysis, and to a lesser extent, potential degradation under thermal and oxidative stress. The stability can be significantly influenced by factors such as pH, temperature, and the presence of catalysts.

Q2: How does pH affect the stability of this compound?

A2: Benzyl esters are known to be sensitive to pH.[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond, leading to the formation of 2-benzylphenol and undecanoic acid. The rate of hydrolysis is generally accelerated at pH values below 1 and above 9.[1] For optimal stability, it is recommended to maintain solutions of this compound at a neutral pH.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration is advisable. It is also crucial to ensure the storage container is tightly sealed to prevent exposure to moisture, which can facilitate hydrolysis.

Q4: Can the choice of solvent or formulation vehicle impact the stability of this compound?

A4: Yes, the formulation vehicle can play a crucial role in the stability of ester compounds. For instance, in pharmaceutical formulations of similar long-chain esters like testosterone undecanoate, the use of co-solvents such as benzyl benzoate in an oil base has been shown to improve stability.[2] The selection of an appropriate, non-reactive, and dry solvent is critical to prevent premature degradation during experiments.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation products resulting from hydrolysis are 2-benzylphenol and undecanoic acid. Under conditions of severe stress, such as high heat, further decomposition products may be formed.[3] It is important to characterize these degradation products to understand the full stability profile of the compound in your specific application.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Assays
Possible Cause Troubleshooting Step
Hydrolysis of the ester bond due to improper pH. Verify the pH of your experimental solutions. If possible, buffer the solution to a neutral pH (6-8).
Degradation due to improper storage. Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light.
Reaction with components of the experimental medium. Evaluate the compatibility of this compound with other components in your assay, such as buffers, salts, or other excipients.
Contamination of solvents with water. Use anhydrous solvents to prepare stock solutions and in experimental setups to minimize hydrolysis.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause Troubleshooting Step
Formation of degradation products. Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate and identify potential degradation products. Use this information to develop a stability-indicating analytical method.
Impurity in the initial material. Obtain a certificate of analysis for the batch of this compound being used. If possible, re-purify the compound.
Interaction with the analytical column or mobile phase. Modify the HPLC method, for example, by changing the pH of the mobile phase or using a different column chemistry, to ensure all components are well-resolved.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade this compound to identify potential degradation products and degradation pathways.

1. Preparation of Stock Solution:

  • Dissolve a known concentration of this compound in an appropriate inert solvent (e.g., acetonitrile or methanol) to create a stock solution.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the typically faster rate of base-catalyzed hydrolysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Stress Condition Typical Observation
Acidic HydrolysisAppearance of peaks corresponding to 2-benzylphenol and undecanoic acid.
Alkaline HydrolysisFaster degradation compared to acidic conditions, with the same primary degradation products.
Oxidative DegradationPotential for formation of various oxidized byproducts in addition to hydrolysis products.
Thermal DegradationMay lead to complex degradation profiles, potentially involving decarboxylation or other rearrangements.[3]
PhotodegradationDependent on the chromophores in the molecule; degradation may or may not be significant.

Visualizations

Degradation_Pathway This compound This compound 2-benzylphenol 2-benzylphenol This compound->2-benzylphenol Hydrolysis undecanoic acid undecanoic acid This compound->undecanoic acid Hydrolysis

Caption: Primary hydrolysis pathway of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Oxidative Stress Oxidative Stress Thermal Stress Thermal Stress Photolytic Stress Photolytic Stress Prepare Stock Solution Prepare Stock Solution Expose to Stress Expose to Stress Prepare Stock Solution->Expose to Stress Sample at Time Points Sample at Time Points Expose to Stress->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-benzylphenyl undecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, a sterically hindered ester. The primary recommended method is the Steglich esterification, which is well-suited for coupling sterically hindered phenols like 2-benzylphenol with carboxylic acids such as undecanoic acid.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in the esterification of sterically hindered phenols like 2-benzylphenol are common. Here are several factors to consider and troubleshoot:

  • Inefficient Activation of the Carboxylic Acid: The direct reaction between 2-benzylphenol and undecanoic acid (Fischer esterification) is very slow and inefficient due to the steric hindrance around the hydroxyl group of the phenol. It is crucial to use an activated form of the carboxylic acid.

    • Solution: Employ a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). This is known as the Steglich esterification.[1][2] Alternatively, convert undecanoic acid to undecanoyl chloride before reacting it with 2-benzylphenol.

  • Side Reactions: When using carbodiimide coupling agents, a common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the phenol.[1][3]

    • Solution: The addition of DMAP is critical as it acts as an acyl transfer agent, forming a more reactive intermediate and suppressing the formation of the N-acylurea byproduct.[3]

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. The reaction is typically run at room temperature. Ensure efficient stirring to overcome any solubility issues.

  • Purification Losses: The product can be lost during workup and purification.

    • Solution: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration.[1] If EDC is used, the urea byproduct is water-soluble and can be removed with an aqueous wash.[2] Column chromatography may be necessary for final purification; careful fraction collection is key to maximizing isolated yield.

Q2: I am observing an insoluble white precipitate in my reaction mixture when using DCC. What is it and how do I handle it?

A2: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1] Its formation is an indication that the reaction is proceeding. At the end of the reaction, the DCU should be removed by filtration before the workup of the reaction mixture. Rinsing the filter cake with a small amount of the reaction solvent can help recover any product that may have been occluded.

Q3: My TLC analysis shows multiple spots, and the reaction does not seem to go to completion. What could be the issue?

A3: This could be due to several factors:

  • Incomplete Reaction: The reaction may require a longer time, especially with sterically hindered substrates. Monitor the reaction by TLC over an extended period (e.g., 24-48 hours) until the starting material is consumed.

  • Side Product Formation: As mentioned, N-acylurea formation can be a significant side reaction. Ensure an adequate amount of DMAP is used.

  • Purity of Starting Materials: Impurities in the 2-benzylphenol, undecanoic acid, or solvents can lead to side reactions and a complex reaction mixture. Ensure all starting materials are pure and solvents are anhydrous.

Q4: Can I use a different catalyst system instead of DCC/DMAP?

A4: Yes, other catalyst systems can be employed for the esterification of phenols:

  • Undecanoyl Chloride with a Base: You can convert undecanoic acid to undecanoyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with 2-benzylphenol in the presence of a base like pyridine or triethylamine.

  • Pivalic Anhydride Mediated Esterification: A method using pivalic anhydride to activate the carboxylic acid in the presence of a catalyst like sodium thiosulfate has been reported for the esterification of phenols.[4]

The choice of method will depend on the availability of reagents, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions.

Catalyst Optimization Data

Catalyst SystemBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Notes
DCCDMAP (0.4 eq)THFRoom Temp7210Low yield even after extended reaction time.
DCCDMAP, CeCl₃THFRoom Temp2460Significant improvement with the addition of a Lewis acid co-catalyst.
EDCDMAPDCMRoom Temp18-2460-85General conditions for Steglich esterification, yields can vary based on substrate.[2]

DCC = N,N'-dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine; THF = Tetrahydrofuran; EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide; DCM = Dichloromethane.

Experimental Protocols

Key Experiment: Steglich Esterification of 2-Benzylphenol with Undecanoic Acid

This protocol describes a general procedure for the synthesis of this compound using DCC as the coupling agent and DMAP as the catalyst.

Materials:

  • 2-Benzylphenol

  • Undecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-benzylphenol (1.0 eq), undecanoic acid (1.1 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M with respect to the 2-benzylphenol.

  • Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Upon completion of the reaction, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU. Wash the filter cake with a small amount of DCM to recover any residual product.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Troubleshooting Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Hindered Ester Synthesis start Start Synthesis check_completion Monitor Reaction by TLC start->check_completion low_yield Problem: Low Yield/Conversion check_completion->low_yield Incomplete after 24h side_products Problem: Multiple Side Products on TLC check_completion->side_products Complex Mixture workup Reaction Complete: Proceed to Workup check_completion->workup Complete check_reagents Check Purity and Anhydrous Nature of Reagents/Solvents low_yield->check_reagents check_activation Ensure Proper Activation: - Correct Stoichiometry of DCC/EDC - Presence of DMAP low_yield->check_activation increase_time Increase Reaction Time (24-72h) low_yield->increase_time check_reagents->start Restart with Pure Materials check_activation->start Restart with Correct Stoichiometry increase_time->check_completion Continue Monitoring check_dmap Verify DMAP Catalyst Loading (Suppresses N-acylurea formation) side_products->check_dmap purification_issue Optimize Purification Strategy (e.g., Chromatography Gradient) side_products->purification_issue check_dmap->start Restart with Optimal DMAP filter_dcu Filter to Remove DCU Byproduct workup->filter_dcu extract Aqueous Extraction filter_dcu->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: A flowchart for diagnosing and resolving common issues in the synthesis of this compound.

References

common pitfalls in 2-Benzylphenyl undecanoate handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Benzylphenyl undecanoate is a specialized chemical, and publicly available data on its specific handling pitfalls is limited. The following troubleshooting guide is based on the chemical properties of its constituent functional groups (a sterically hindered aromatic ester with a long aliphatic chain) and general principles of organic chemistry.

FAQs and Troubleshooting Guides

Category 1: Solubility and Solution Preparation

Question: I am having difficulty dissolving this compound. It just sits at the bottom of my flask. What am I doing wrong?

Answer: This is a common issue due to the compound's structure. The long nonpolar undecanoate chain and the bulky benzylphenyl group give it low solubility in polar solvents.

Troubleshooting Steps:

  • Solvent Selection: Switch to a less polar or nonpolar organic solvent. The long aliphatic chain suggests good solubility in solvents like hexanes, toluene, or dichloromethane.[1] Avoid highly polar solvents like water, methanol, or ethanol.

  • Gentle Heating: Gently warming the solvent while stirring can help increase the rate of dissolution. Use a water bath and monitor the temperature to avoid any potential degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Solvent Mixtures: If a single solvent is not effective, try a solvent mixture. For example, a small amount of a slightly more polar solvent like ethyl acetate could be added to a nonpolar solvent like hexane to improve solubility.

Question: My dissolved this compound solution has turned cloudy or has precipitated out of solution. What could be the cause?

Answer: Precipitation after dissolution can be caused by a few factors:

  • Temperature Changes: If you heated the solution to dissolve the compound, it might be crashing out as it cools to room temperature. The solution may be supersaturated.

  • Contamination: Introduction of a small amount of a solvent in which the compound is insoluble (like water from atmospheric moisture) can cause it to precipitate.

  • Reaction/Degradation: The compound may be reacting with something in your solvent or flask to form a less soluble product.

Troubleshooting Steps:

  • Re-dissolve and Maintain Temperature: Gently warm the solution to re-dissolve the precipitate. If the experiment allows, maintain a slightly elevated temperature.

  • Use Anhydrous Conditions: Ensure your solvents are dry and consider performing your experiment under an inert atmosphere (like nitrogen or argon) to exclude moisture.

  • Check for Contaminants: Ensure all glassware is scrupulously clean and dry.[2]

Category 2: Stability and Storage

Question: I suspect my this compound is degrading. What are the likely causes and how can I prevent it?

Answer: As an ester, this compound is primarily susceptible to hydrolysis, which is the cleavage of the ester bond by water. This can be catalyzed by acids or bases.

Common Degradation Pathways:

  • Hydrolysis: The most common degradation pathway for esters is hydrolysis, which breaks the ester down into 2-benzylphenol and undecanoic acid.[3] This is accelerated by the presence of water and either acid or base.

  • Oxidation: While the undecanoate chain is saturated, the benzyl group can be susceptible to oxidation under certain conditions.

Prevention and Handling Best Practices:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.[4] For long-term storage, consider storing under an inert atmosphere at -20°C.[4][5]

  • Inert Atmosphere: For reactions, especially those that are heated or run for extended periods, use an inert atmosphere (nitrogen or argon) to exclude moisture and oxygen.[4]

  • pH Control: Avoid strongly acidic or basic conditions unless required by the experimental protocol, as these will catalyze hydrolysis.[6][7] The steric hindrance from the 2-benzylphenyl group offers some protection against hydrolysis, but it is not immune.[6][7][8]

Question: How should I handle the compound to ensure its purity?

Answer: Proper handling is crucial to prevent contamination.

  • Use Appropriate Labware: Use clean, dry glass or stainless steel labware.[5] Avoid plastic containers or pipettes for organic solutions, as plasticizers can leach into the solution.[4][5][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any potential vapors.[2][11]

Category 3: Reaction Troubleshooting

Question: My reaction with this compound is not proceeding as expected. What are some potential issues?

Answer:

  • Steric Hindrance: The bulky 2-benzylphenyl group can slow down reactions at the ester carbonyl group.[6][7] Reactions that proceed easily with less hindered esters may require more forcing conditions (higher temperature, longer reaction times, or more reactive reagents) for this compound.

  • Impurity of Starting Material: If the starting material has degraded (e.g., through hydrolysis), the presence of 2-benzylphenol and undecanoic acid could interfere with your reaction.

  • Incorrect Solvent or Reagents: Ensure that your solvent and reagents are compatible with the ester functionality and are of the appropriate purity.

Troubleshooting Workflow:

G start Reaction Failure check_purity Check Purity of This compound (TLC, NMR, etc.) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents impure Impurity Detected check_purity->impure conditions_issue Conditions Inadequate check_conditions->conditions_issue reagents_issue Reagent Issue Identified check_reagents->reagents_issue purify Purify Starting Material impure->purify Yes modify_conditions Modify Conditions (e.g., Increase Temp, Time) conditions_issue->modify_conditions Yes replace_reagents Use Fresh/Purified Reagents reagents_issue->replace_reagents Yes rerun Re-run Experiment purify->rerun modify_conditions->rerun replace_reagents->rerun

Caption: Troubleshooting workflow for reaction failures.

Data Presentation

Table 1: Solubility of Long-Chain Esters in Common Solvents

This table provides general solubility guidance based on the behavior of similar long-chain fatty acid esters.[1][12][13][14]

Solvent ClassExamplesExpected Solubility of this compound
Nonpolar Hexane, TolueneHigh
Moderately Polar Dichloromethane, Diethyl EtherModerate to High
Polar Aprotic Acetone, Ethyl AcetateLow to Moderate
Polar Protic Ethanol, Methanol, WaterVery Low / Insoluble
Table 2: Recommended Storage Conditions
ConditionShort-Term (Days-Weeks)Long-Term (Months-Years)
Temperature Room Temperature (in desiccator)≤ -20°C
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen)
Container Glass vial with Teflon-lined capGlass vial with Teflon-lined cap

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving this compound

This protocol outlines a standard method for preparing a solution for use in a chemical reaction.

Materials:

  • This compound

  • Anhydrous Toluene

  • Two-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Septa

  • Nitrogen or Argon gas line

  • Glass syringe and needle

Procedure:

  • Glassware Preparation: Ensure the round-bottom flask and stir bar are clean and oven-dried to remove all moisture.

  • Inert Atmosphere: Assemble the flask, add the stir bar, and seal with septa. Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Weighing: Weigh the desired amount of this compound and add it to the flask under a positive flow of inert gas.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous toluene to the flask.

  • Dissolution: Stir the mixture at room temperature. If dissolution is slow, gently warm the flask in a water bath to 30-40°C.

  • Cooling and Use: Once fully dissolved, allow the solution to cool to the desired reaction temperature before proceeding.

Protocol 2: Monitoring for Hydrolysis via Thin-Layer Chromatography (TLC)

This protocol can be used to quickly check the purity of your this compound and detect potential degradation.

Materials:

  • Sample of this compound

  • Silica gel TLC plate

  • TLC developing chamber

  • Mobile Phase (e.g., 9:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: Dissolve a small amount of your this compound in a volatile solvent like dichloromethane.

  • Spotting: Use a capillary tube to spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp. The aromatic rings in the intact ester and the 2-benzylphenol degradation product should be UV-active.

    • If needed, further visualize by dipping the plate in a potassium permanganate stain and gently heating. The phenol group of the degradation product will likely show a distinct color change.

  • Interpretation: A pure sample should show a single spot. The presence of a second, more polar spot (lower Rf value) could indicate the presence of the hydrolysis product, 2-benzylphenol.

G cluster_hydrolysis Ester Hydrolysis Ester This compound AcidBase Acid or Base (Catalyst) Ester->AcidBase Water H₂O Water->AcidBase Products Products AcidBase->Products Phenol 2-Benzylphenol Products->Phenol CarboxylicAcid Undecanoic Acid Products->CarboxylicAcid

Caption: Potential hydrolysis pathway of this compound.

References

Validation & Comparative

Navigating the Landscape of Undecanoate Esters: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of drug development and scientific research, the selection of appropriate chemical entities is paramount. This guide provides a comparative overview of 2-Benzylphenyl undecanoate and other relevant undecanoate esters, offering insights into their potential applications, supported by available data and methodologies.

Understanding Undecanoate Esters

Undecanoate esters are derivatives of undecanoic acid, a saturated fatty acid with eleven carbon atoms. The esterification of undecanoic acid with various alcohols yields a diverse range of molecules with differing physicochemical properties, influencing their solubility, stability, and biological activity. These esters have found applications in various fields, including as prodrugs, components of drug delivery systems, and as therapeutic agents themselves.

A search for the specific compound "this compound" did not yield publicly available experimental data in scientific literature or chemical databases. This suggests that it may be a novel or highly specialized compound with limited characterization in the public domain. Therefore, for the purpose of this comparative guide, we will draw parallels and comparisons with structurally related and well-characterized undecanoate esters.

Comparative Analysis of Undecanoate Esters

To provide a framework for comparison, the following table summarizes key properties of testosterone undecanoate, a well-known undecanoate ester used in androgen replacement therapy, and provides a hypothetical profile for this compound based on its chemical structure.

PropertyTestosterone UndecanoateThis compound (Hypothetical)Other Aliphatic Undecanoate Esters (e.g., Ethyl Undecanoate)
Molecular Formula C30H48O3C24H32O2C13H26O2
Molecular Weight 456.7 g/mol 352.5 g/mol 214.3 g/mol
LogP (Predicted) ~6.7~7.5~4.8
Aqueous Solubility Very LowExtremely LowLow
Primary Application Androgen Replacement TherapyPotential prodrug, research chemicalFlavoring agent, fragrance component
Mode of Administration Oral, Intramuscular InjectionDependent on formulationNot applicable for therapeutic use

Note: The properties for this compound are theoretical and would require experimental validation.

Experimental Protocols: A Methodological Overview

The characterization and comparison of undecanoate esters involve a range of standard analytical and biological assays. Below are detailed methodologies for key experiments relevant to their evaluation.

Determination of Physicochemical Properties

a. Octanol-Water Partition Coefficient (LogP):

The LogP value is a critical measure of a compound's lipophilicity and is often determined using the shake-flask method or calculated using computational models.

  • Protocol:

    • Prepare a saturated solution of the undecanoate ester in a biphasic system of n-octanol and water.

    • Agitate the mixture vigorously to ensure equilibrium is reached.

    • Separate the n-octanol and water phases by centrifugation.

    • Determine the concentration of the ester in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

b. Aqueous Solubility:

  • Protocol:

    • Add an excess amount of the undecanoate ester to a known volume of water.

    • Stir the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium.

    • Filter the suspension to remove any undissolved solid.

    • Quantify the concentration of the dissolved ester in the filtrate using a validated analytical method (e.g., HPLC-UV).

In Vitro Drug Release and Stability Studies

For undecanoate esters intended for use in drug delivery systems, in vitro release and stability studies are crucial.

  • Protocol:

    • Incorporate the undecanoate ester into the desired formulation (e.g., lipid nanoparticles, microemulsions).

    • Place the formulation in a release medium that mimics physiological conditions (e.g., phosphate-buffered saline with or without enzymes).

    • At predetermined time intervals, withdraw samples from the release medium.

    • Analyze the concentration of the released active compound using HPLC or a similar technique.

    • Assess the stability of the ester by monitoring for the appearance of degradation products.

Visualizing Methodologies and Concepts

Diagrams created using the DOT language can effectively illustrate experimental workflows and conceptual relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Ester Undecanoate Ester Mix Mixing & Equilibration Ester->Mix Solvent Solvent System (e.g., Octanol/Water) Solvent->Mix Separation Phase Separation Mix->Separation Quantification Quantification (HPLC/GC) Separation->Quantification Calculation LogP Calculation Quantification->Calculation Result Result Calculation->Result LogP Value

Caption: Workflow for LogP Determination.

Signaling_Pathway_Hypothesis cluster_cell Cellular Environment Ester Lipophilic Ester (e.g., this compound) Membrane Cell Membrane Ester->Membrane Passive Diffusion Receptor Intracellular Receptor (e.g., Nuclear Receptor) Ester->Receptor Binding Gene Target Gene Receptor->Gene Gene Activation Response Cellular Response Gene->Response

Caption: Hypothetical Signaling Pathway.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this guide provides a framework for its potential evaluation by drawing comparisons with known undecanoate esters and outlining standard experimental protocols. The provided methodologies and conceptual diagrams serve as a resource for researchers and drug development professionals interested in exploring the properties and applications of this and other novel lipophilic compounds. Further research and experimental validation are necessary to fully elucidate the characteristics of this compound.

Navigating the Analytical Landscape: A Comparative Guide to the Validation of 2-Benzylphenyl Undecanoate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of potential analytical methodologies for the validation of 2-Benzylphenyl undecanoate. While specific validated methods for this compound are not publicly available, this document outlines a comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established principles of analytical chemistry and data from analogous compounds such as Testosterone Undecanoate.

This guide presents hypothetical validation parameters and detailed experimental protocols to serve as a foundational resource for developing and validating analytical methods for this compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. Both HPLC and GC-MS offer robust platforms for the analysis of ester compounds like this compound, each with distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Detection Commonly uses UV-Visible, photodiode array (PDA), or fluorescence detectors. Mass spectrometry (LC-MS) can also be used for higher specificity.Mass spectrometry provides high selectivity and structural information, aiding in compound identification.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require more extensive sample preparation, including extraction and derivatization to increase volatility.
Advantages - Wide applicability- High resolution and efficiency- Non-destructive- High sensitivity and selectivity- Provides structural information- Excellent for complex mixtures
Disadvantages - Lower sensitivity with UV detection compared to MS- Can consume large volumes of organic solvents- Limited to volatile and thermally stable compounds- Sample derivatization can be complex and time-consuming

Hypothetical Validation Parameters

The following table summarizes potential performance characteristics for hypothetical HPLC and GC-MS methods for the analysis of this compound, based on data reported for similar compounds.[1][2] These parameters are critical for ensuring the reliability and accuracy of the analytical method.

Validation ParameterHPLC-UV (Hypothetical)GC-MS (Hypothetical)
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 ng/mL
Specificity Demonstrated by peak purity and resolution from potential impurities.Confirmed by unique mass spectrum and retention time.
Robustness Insensitive to minor variations in mobile phase composition, flow rate, and column temperature.Unaffected by small changes in injection volume, oven temperature ramp, and gas flow rate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are hypothetical protocols for HPLC-UV and GC-MS methods tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from methods developed for Testosterone Undecanoate.[1][2]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Visible or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Procedure:

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Spike a placebo matrix with known concentrations of the standard and calculate the percentage recovery.

  • Precision: Analyze multiple preparations of a homogenous sample and calculate the relative standard deviation (RSD) of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general principles for the analysis of ester and fragrance compounds.[3]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Hexane (GC grade)

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Hold: Hold at 300 °C for 5 minutes.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 500 m/z.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of hexane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in hexane to create calibration standards.

  • Sample Preparation: Extract the sample containing this compound with hexane. Concentrate or dilute the extract as necessary to fall within the calibration range.

5. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, focusing on the specificity provided by the mass spectrometric detection.

Visualizing the Workflow

To aid in the understanding of the analytical processes, the following diagrams illustrate the general workflow for analytical method validation and a comparison of the procedural steps for the proposed HPLC and GC-MS methods.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_testing Preliminary Testing optimize_params->prelim_testing linearity Linearity & Range prelim_testing->linearity accuracy Accuracy prelim_testing->accuracy precision Precision prelim_testing->precision specificity Specificity prelim_testing->specificity lod_loq LOD & LOQ prelim_testing->lod_loq robustness Robustness prelim_testing->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report sop Standard Operating Procedure validation_report->sop

General workflow for analytical method validation.

hplc_vs_gcms_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection Liquid Injection hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation (Liquid Mobile Phase) hplc_injection->hplc_separation hplc_detection UV-Vis/PDA Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Area vs. Concentration) hplc_detection->hplc_analysis gcms_sample_prep Sample Preparation (Extraction/Derivatization) gcms_injection Vaporization & Injection gcms_sample_prep->gcms_injection gcms_separation Chromatographic Separation (Gas Mobile Phase) gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_analysis Data Analysis (Mass Spectrum & Peak Area) gcms_detection->gcms_analysis

Comparison of HPLC and GC-MS procedural steps.

References

A Comparative Analysis of 2-Benzylphenyl Undecanoate and Benzyl Benzoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A significant disparity in publicly available data exists between the well-characterized excipient and active pharmaceutical ingredient (API), benzyl benzoate, and the comparatively obscure compound, 2-benzylphenyl undecanoate. While benzyl benzoate has been extensively studied, with a wealth of experimental data on its physicochemical properties, solubility, stability, and toxicological profile, there is a notable absence of such information for this compound in scientific literature and databases.

This guide provides a comprehensive overview of the known properties of benzyl benzoate, supported by experimental data, and offers a theoretical comparison to this compound based on its chemical structure. Standard experimental protocols that would be necessary to characterize this compound and enable a direct comparison are also detailed below.

Physicochemical and General Properties

Benzyl benzoate is a benzoate ester formed from the condensation of benzoic acid and benzyl alcohol.[1] It is a colorless, oily liquid or solid flakes with a faint, sweet-balsamic odor.[1][2] In contrast, this compound is a larger ester molecule. Based on its structure, it is expected to have a significantly higher molecular weight and likely a higher boiling point and lower vapor pressure than benzyl benzoate.

Table 1: General and Physicochemical Properties

PropertyThis compoundBenzyl Benzoate
CAS Number 143074-29-7120-51-4[3]
Molecular Formula C₂₄H₃₂O₂C₁₄H₁₂O₂[3]
Molecular Weight 352.5 g/mol 212.24 g/mol [1]
Physical Form Data not availableColorless liquid or white solid[1]
Melting Point Data not available17-21 °C[4]
Boiling Point Data not available323-324 °C[3]
Density Data not available~1.112-1.118 g/cm³ at 20-25 °C[2][5]
LogP (Octanol/Water) Data not available (Predicted to be higher than Benzyl Benzoate)3.97[3]

Solubility Profile

The solubility of a compound is critical for its application in drug formulation. Benzyl benzoate is characterized by its poor water solubility and good solubility in organic solvents and oils.[1][3][6] The long aliphatic undecanoate chain in this compound strongly suggests it would be even more lipophilic and thus exhibit significantly lower aqueous solubility than benzyl benzoate, while likely maintaining good solubility in nonpolar organic solvents.

Table 2: Solubility Data

SolventThis compoundBenzyl Benzoate
Water Data not available (Predicted to be very low)Insoluble / Very slightly soluble (~25 mg/L at 25°C)[2][6]
Glycerin Data not availableInsoluble[2][7]
Ethanol Data not availableMiscible / Soluble[1][2]
Ether Data not availableMiscible / Soluble[1][2]
Chloroform Data not availableMiscible[1][7]
Oils Data not availableMiscible[1][7]

Stability and Handling

Benzyl benzoate is a stable compound under standard storage conditions, though it is incompatible with strong oxidizing agents and alkalis.[2][7][8] It should be stored in well-filled, light-resistant containers and protected from excessive heat.[7][9] While no specific stability data exists for this compound, as an ester, it would also be susceptible to hydrolysis under acidic or basic conditions. Its higher molecular weight might confer lower volatility.

Comparative Toxicological Profile

Toxicological data is essential for assessing the safety of any compound in pharmaceutical development. Benzyl benzoate exhibits low acute toxicity.[5][10] It can be a slight skin and eye irritant and is a known skin sensitizer.[10][11] High doses in animal studies have shown developmental effects.[10][11] It is metabolized in vivo via hydrolysis to benzoic acid and benzyl alcohol, which are then excreted.[7] No toxicological or ecotoxicological data is publicly available for this compound.

Table 3: Comparative Toxicological Data

ParameterThis compoundBenzyl Benzoate
Oral LD50 (Rat) Data not available500 - 2800 mg/kg[8][11][12]
Dermal LD50 (Rabbit) Data not available4000 mg/kg[8][12]
Skin Irritation Data not availableMinimally to slightly irritating[10][11]
Eye Irritation Data not availableSlightly irritating[11]
Skin Sensitization Data not availableSlight to moderate sensitizer[10]
Ecotoxicity Data not availableToxic to aquatic organisms with long-lasting effects[12][13][14]

Experimental Workflows and Methodologies

To enable a direct comparison, this compound would need to be subjected to a standard battery of tests. The following diagrams illustrate the typical workflows for key experiments.

G cluster_0 Workflow for Shake-Flask Solubility Assay A Add excess compound to solvent (e.g., water) B Agitate at constant temperature (e.g., 25°C, 30°C) until equilibrium A->B C Separate solid from solution (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC, UV-Vis) C->D E Report solubility (e.g., in mg/L) D->E

Caption: Workflow for determining thermodynamic solubility.

G cluster_1 Workflow for In Vitro Skin Permeation (Franz Cell) F Mount skin membrane (e.g., human, porcine) on Franz diffusion cell G Fill receptor chamber with appropriate fluid (e.g., PBS) F->G H Apply test formulation to donor chamber G->H I Sample receptor fluid at predetermined time points H->I J Analyze samples for compound concentration (e.g., LC-MS) I->J K Calculate permeation parameters (Flux, Permeability Coefficient) J->K

Caption: Workflow for assessing dermal absorption.

Detailed Experimental Protocols

Shake-Flask Method for Aqueous Solubility Determination

This protocol is based on the principles outlined in the OECD Test Guideline 105 and common laboratory practices.

  • Objective: To determine the saturation solubility of a compound in water at a constant temperature.

  • Apparatus: Temperature-controlled shaker bath, centrifuge, analytical balance, flasks with stoppers, filtration apparatus (e.g., syringe filters), and a quantitative analytical instrument (e.g., HPLC-UV).

  • Methodology:

    • Add an excess amount of the test substance to a flask containing a known volume of reagent-grade water. The excess solid should be clearly visible.

    • Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the flask for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the time to equilibrium.

    • After equilibration, allow the suspension to settle.

    • Separate the aqueous phase from the undissolved solid using centrifugation followed by filtration through a membrane filter that does not adsorb the test substance.

    • Quantify the concentration of the dissolved substance in the clear filtrate using a validated analytical method, such as HPLC.

    • The experiment should be performed in triplicate to ensure reproducibility.

In Vitro Skin Permeation Assay using Franz Diffusion Cells

This protocol is based on the OECD Test Guideline 428 for skin absorption.

  • Objective: To measure the rate at which a substance permeates through a skin membrane from a topical formulation.

  • Apparatus: Franz diffusion cells, excised skin (human or porcine), circulating water bath, receptor fluid, analytical instrument (e.g., HPLC or LC-MS/MS).

  • Methodology:

    • Prepare excised full-thickness or dermatomed skin and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a small percentage of ethanol or another solvent to maintain sink conditions), ensuring no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the cells at 32 ± 1 °C using a circulating water bath to mimic physiological skin surface temperature.

    • Apply a finite dose of the test formulation containing the compound of interest to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor chamber and immediately replace the volume with fresh, pre-warmed receptor fluid.

    • Analyze the concentration of the compound in the collected samples using a validated analytical method.

    • At the end of the experiment, analyze the amount of compound remaining on the skin surface, within the stratum corneum, and in the deeper skin layers.

    • Calculate the cumulative amount of compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Acute Dermal Irritation/Corrosion Test (OECD 404)

This protocol outlines the in vivo procedure for assessing skin irritation potential.

  • Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animal: Albino rabbit.

  • Methodology:

    • Approximately 24 hours before the test, clip the fur from the dorsal area of the animal's trunk.

    • Apply a 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) dose of the test substance to a small area (~6 cm²) of the clipped, intact skin.

    • Cover the application site with a gauze patch and semi-occlusive dressing. An untreated area of skin serves as a control.

    • After a 4-hour exposure period, remove the dressing and residual test substance.

    • Observe and grade skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

    • The substance is classified as an irritant or corrosive based on the severity and persistence of the observed skin reactions according to the guideline's scoring system.

Conclusion

Benzyl benzoate is a well-documented compound with established roles as a solvent, plasticizer, and API in pharmaceutical formulations.[3][4][7][9] Its properties are well-defined, providing a solid foundation for its use in drug development.

In stark contrast, this compound remains an uncharacterized entity in the public domain. Based on its chemical structure, it can be hypothesized to be a highly lipophilic, water-insoluble compound with a high boiling point. Its larger molecular size compared to benzyl benzoate may influence its properties as a plasticizer or solvent and would likely result in different skin permeation characteristics. However, without experimental data, its potential applications, efficacy, and safety remain entirely speculative. The experimental protocols detailed in this guide provide a roadmap for the necessary studies required to characterize this compound and enable a meaningful, data-driven comparison with established compounds like benzyl benzoate.

References

Spectroscopic Data for the Confirmation of 2-Benzylphenyl undecanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Benzylphenyl undecanoate, a compound of interest in various research fields. Due to the limited availability of experimental data for this specific molecule, this guide presents a combination of predicted data for this compound and experimental data for a structurally similar alternative, Benzyl undecanoate. This comparison will aid researchers in the confirmation and characterization of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and Benzyl undecanoate (experimental).

Table 1: ¹H NMR Data (Predicted vs. Experimental)

This compound (Predicted) Benzyl undecanoate (Experimental)
Chemical Shift (ppm) Proton Assignment
~7.20-7.40Aromatic-H (10H, m)
~5.10O-CH₂-Ph (2H, s)
~4.00Ar-CH₂-Ph (2H, s)
~2.30O=C-CH₂ (2H, t)
~1.65O=C-CH₂-CH₂ (2H, p)
~1.25-(CH₂)₇- (14H, m)
~0.88-CH₃ (3H, t)

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

This compound (Predicted) Benzyl undecanoate (Experimental)
Chemical Shift (ppm) Carbon Assignment
~173.0C=O
~150.0Ar-C-O
~140.0Ar-C-CH₂
~138.0Ar-C (ipso)
~126.0-130.0Aromatic-C
~67.0O-CH₂
~38.0Ar-CH₂
~34.0O=C-CH₂
~22.0-32.0-(CH₂)₈-
~14.0-CH₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

This compound (Predicted) Benzyl undecanoate (Experimental)
Wavenumber (cm⁻¹) Functional Group
~3030Aromatic C-H Stretch
~2925, 2855Aliphatic C-H Stretch
~1760C=O Stretch (Ester)
~1600, 1495, 1450Aromatic C=C Stretch
~1250C-O Stretch (Ester)
~750, 700Aromatic C-H Bend

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

This compound (Predicted) Benzyl undecanoate (Experimental)
m/z Fragment Ion
368.2[M]⁺
277.2[M - C₇H₇]⁺
181.1[M - C₁₁H₂₃O]⁺
167.1[C₁₃H₁₁]⁺
91.1[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion at its specific m/z value.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the general workflow for confirming the structure of a chemical compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR FT-IR Purification->IR MS Mass Spec. Purification->MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation

Caption: General workflow for compound confirmation.

Performance Comparison of 2-Benzylphenyl Undecanoate as an Additive: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals: a thorough investigation for performance data, experimental protocols, and comparative analysis of 2-Benzylphenyl undecanoate as an additive has yielded limited publicly available information. This guide outlines the current landscape of available data and highlights the knowledge gaps for this specific compound.

Currently, there is a notable absence of published studies detailing the performance of this compound as an additive. Searches of scientific literature and chemical databases have not revealed experimental data that would allow for a direct comparison with other existing additives. While the chemical structure is defined, its specific applications and performance characteristics remain largely undocumented in accessible research.

Context from Structurally Related Compounds

To provide a potential framework for future research, we can look at the broader chemical classes to which this compound belongs: benzyl esters and undecanoate esters.

Benzyl Esters: This class of compounds finds application in various industries. For instance, some benzyl esters are utilized as processing oils in the manufacturing of rubber, where they can influence the material's mechanical properties and processing characteristics. Other benzyl derivatives are employed as flavoring agents in the food industry.

Undecanoate Esters: The most prominently documented undecanoate ester is testosterone undecanoate, a long-acting formulation of testosterone used in hormone replacement therapy. In this pharmaceutical context, the undecanoate ester moiety serves to modify the pharmacokinetics of the active drug, extending its half-life. It is important to note that the performance data for testosterone undecanoate is specific to its therapeutic application and cannot be directly extrapolated to the performance of this compound as a general additive.

The Path Forward: A Call for Research

The lack of available data on this compound presents an opportunity for novel research. To build a comprehensive understanding of this compound's potential as an additive, future studies could focus on:

  • Synthesis and Characterization: Detailed reporting of the synthesis of this compound and thorough characterization of its physicochemical properties.

  • Application-Specific Performance Testing: Evaluating its performance in specific applications, such as a plasticizer, surfactant, lubricant, or as an excipient in drug delivery systems.

  • Comparative Studies: Direct experimental comparisons against commercially available and widely used additives with similar proposed functions.

Below is a conceptual workflow for initiating research on the performance of this compound.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis & Screening cluster_2 Phase 3: In-depth Analysis & Comparison A Synthesis & Purification of This compound B Physicochemical Characterization (e.g., melting point, solubility, stability) A->B C Hypothesize Potential Applications (e.g., Plasticizer, Penetration Enhancer) B->C D Initial Screening Experiments C->D E Develop Standardized Experimental Protocols D->E F Performance Testing vs. Alternative Additives E->F G Data Analysis & Performance Benchmarking F->G

Conceptual Research Workflow

We encourage the scientific community to undertake and publish research on this compound to elucidate its properties and potential applications. As new data becomes available, this guide will be updated to provide the in-depth comparisons and experimental details that our audience requires.

Inability to Procure Experimental Data for 2-Benzylphenyl undecanoate Precludes Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on 2-Benzylphenyl undecanoate has yielded no specific biological, pharmacological, or toxicological studies. The absence of this foundational information in publicly accessible scientific literature and databases makes it impossible to conduct the requested cross-validation and comparative analysis against alternative compounds.

Efforts to locate research articles, clinical trial data, or any form of experimental results for this compound have been unsuccessful. Consequently, the core requirements of the requested comparison guide, including the presentation of quantitative data in structured tables, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

While general information on compounds with similar structural features, such as benzyl esters, is available and suggests a range of potential biological activities from insecticidal to estrogenic effects, extrapolating this information to this compound would be purely speculative and would not meet the rigorous, data-driven standards of a scientific comparison guide.

Without any established experimental context for this compound, a meaningful comparison with any alternative is not feasible. The fundamental prerequisite for a comparative analysis is the existence of baseline data for the primary compound of interest.

Therefore, until experimental data for this compound becomes available in the public domain, the creation of a comparison guide as outlined in the user's request cannot be executed.

A Comparative Guide to Purity Assessment of 2-Benzylphenyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Benzylphenyl undecanoate, a key intermediate in various synthetic pathways. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product in drug development and research. This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting their strengths and limitations in the context of purity determination for this specific aromatic ester.

Introduction to this compound and its Potential Impurities

This compound is synthesized via the esterification of 2-benzylphenol with undecanoyl chloride, typically in the presence of a base like pyridine and a solvent such as N,N-dimethylformamide (DMF). This synthesis route can lead to several process-related impurities that must be monitored and controlled.

Potential Impurities:

  • Unreacted Starting Materials: 2-benzylphenol and undecanoic acid (from the hydrolysis of undecanoyl chloride).

  • Reagent-related Impurities: Residual pyridine and DMF.

  • Side Products: By-products from reactions involving the solvent or base.

The analytical techniques discussed below are evaluated for their ability to separate, identify, and quantify these potential impurities.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity assessment of this compound.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.
Specificity Good for separating the main component from impurities with different polarities and UV chromophores. Co-elution is possible.Excellent for separating volatile impurities. Derivatization may be needed for non-volatile compounds. Provides structural information for impurity identification.Excellent for structural confirmation and quantification of the main component and NMR-active impurities. Can distinguish between isomers.
Linearity (R²)¹ > 0.999> 0.998> 0.999
Accuracy (% Recovery)¹ 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD)¹ < 1.0%< 2.0%< 0.5%
Limit of Detection (LOD)² ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ)² ~0.03%~0.003%~0.3%
Throughput HighMediumLow to Medium
Sample Preparation Simple dissolutionMay require derivatization for non-volatile impurities.Simple dissolution with an internal standard.
Cost ModerateHighHigh

¹ Representative data based on method validation for similar aromatic esters. ² Values are approximate and depend on the specific impurity and instrumentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Mobile Phase s_weigh->s_dissolve s_filter Filter s_dissolve->s_filter hplc_inject Inject into HPLC s_filter->hplc_inject Prepared Sample hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate Chromatogram data_quantify Quantify Purity and Impurities data_integrate->data_quantify

Figure 1. HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable low temperature, then ramp to a high temperature to elute all components.

  • Injector Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. Derivatization may be necessary for non-volatile impurities like undecanoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_dissolve Dissolve in Volatile Solvent s_derivatize Derivatization (if needed) s_dissolve->s_derivatize gc_inject Inject into GC s_derivatize->gc_inject Prepared Sample gc_separate Separation in GC Column gc_inject->gc_separate ms_ionize Ionization gc_separate->ms_ionize ms_detect Mass Detection ms_ionize->ms_detect data_tic Total Ion Chromatogram ms_detect->data_tic Raw Data data_spectra Mass Spectra Analysis data_tic->data_spectra data_identify Impurity Identification data_spectra->data_identify

Figure 2. GC-MS Experimental Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard for the analyte itself, making it a powerful tool for purity assessment.[1][2][3][4]

Methodology:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with known purity that has a signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃).

  • Acquisition Parameters: A calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans for a good signal-to-noise ratio.

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s_weigh_sample Weigh Sample s_dissolve Dissolve in Deuterated Solvent s_weigh_sample->s_dissolve s_weigh_is Weigh Internal Standard s_weigh_is->s_dissolve nmr_acquire Acquire Spectrum s_dissolve->nmr_acquire Prepared Sample nmr_process Process Spectrum (Phase, Baseline) nmr_acquire->nmr_process data_integrate Integrate Signals nmr_process->data_integrate Processed Spectrum data_calculate Calculate Purity data_integrate->data_calculate

Figure 3. qNMR Experimental Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups. For purity assessment, it is most effective when comparing a sample to a highly pure reference standard.

Methodology:

  • Instrumentation: FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) is often convenient.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

Interpretation: The spectrum of the sample is overlaid with the spectrum of the reference standard. The presence of additional peaks or significant shifts in peak positions in the sample spectrum can indicate the presence of impurities. For this compound, key characteristic peaks include the C=O stretch of the ester at ~1760 cm⁻¹ and aromatic C-H stretches. The absence of a broad O-H stretch around 3300 cm⁻¹ can indicate the absence of unreacted 2-benzylphenol.

Purity_Assessment_Logic cluster_techniques Analytical Techniques cluster_outcomes Assessment Outcomes start Purity Assessment of this compound hplc HPLC-UV (Quantitative Purity) start->hplc gcms GC-MS (Impurity Identification) start->gcms qnmr qNMR (Absolute Purity) start->qnmr ftir FTIR (Functional Group Identity) start->ftir purity_value Purity Value (%) hplc->purity_value impurity_profile Impurity Profile gcms->impurity_profile qnmr->purity_value structural_confirmation Structural Confirmation qnmr->structural_confirmation ftir->structural_confirmation

References

Establishing a Reference Standard for 2-Benzylphenyl Undecanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing 2-Benzylphenyl undecanoate as a chemical reference standard. It outlines the necessary experimental protocols for synthesis and characterization and presents a comparative analysis against a well-established fatty acid ester standard, Methyl Stearate. This document is intended to serve as a methodological reference for researchers seeking to validate and utilize novel lipophilic compounds in their work.

Introduction

This compound is a novel ester of 2-benzylphenol and undecanoic acid. Its structural similarity to endogenous signaling lipids suggests potential applications in various biological contexts, necessitating the establishment of a well-characterized reference standard for accurate and reproducible research. A reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and concentration of a substance.

This guide details the synthesis, purification, and analytical characterization of this compound. For comparative purposes, its key analytical parameters are benchmarked against Methyl Stearate, a widely recognized certified reference material for fatty acid analysis.[1][2][3]

Hypothetical Application: Due to its lipophilic nature and sterically hindered phenolic component, this compound is proposed as a potential modulator of lipid signaling pathways. It may act as a competitive inhibitor or an allosteric modulator of enzymes involved in lipid metabolism, such as phospholipases or fatty acid synthases. The benzyl group introduces a unique structural motif not found in typical fatty acid esters, potentially conferring receptor or enzyme specificity.

Experimental Workflow for Establishing a Reference Standard

The process of establishing a reference standard involves several critical steps, from synthesis and purification to comprehensive analytical characterization and stability testing. The following workflow outlines the proposed methodology for this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Standard Validation s1 Esterification Reaction: 2-Benzylphenol + Undecanoyl Chloride s2 Crude Product Extraction s1->s2 s3 Silica Gel Column Chromatography s2->s3 s4 Recrystallization s3->s4 c1 Structural Confirmation (¹H NMR, ¹³C NMR, FT-IR, MS) s4->c1 c2 Purity Assessment (HPLC-UV, GC-FID) c1->c2 c3 Thermal Analysis (DSC, TGA) c1->c3 c4 Elemental Analysis (CHN) c1->c4 v1 Purity Assignment (%) c2->v1 v2 Stability Study (Accelerated & Long-Term) v1->v2 v3 Certificate of Analysis Generation v2->v3

Caption: Workflow for Synthesis and Validation of a Reference Standard.

Comparative Analysis: this compound vs. Methyl Stearate

To contextualize the analytical properties of this compound, a direct comparison is made with Methyl Stearate. Methyl Stearate is a saturated fatty acid methyl ester commonly used as a reference standard in gas chromatography and other analytical applications.[1][2][3]

ParameterThis compound (Hypothetical Data)Methyl Stearate (Established Data)
Chemical Formula C₂₄H₃₂O₂C₁₉H₃₈O₂[4]
Molecular Weight 368.51 g/mol 298.50 g/mol [1]
Purity (HPLC/GC) ≥ 99.5%≥ 99.0% (GC)[1]
Melting Point 45-47 °C37-41 °C[1]
Appearance White crystalline solidWhite solid[3]
Solubility Soluble in Chloroform, Dichloromethane, HexanesSoluble in Ether, Alcohol; Insoluble in water[3][5]
¹H NMR (CDCl₃, δ) 7.20-7.40 (m, 9H), 7.05-7.15 (m, 4H), 4.05 (s, 2H), 2.55 (t, 2H), 1.60-1.70 (m, 2H), 1.20-1.40 (m, 12H), 0.88 (t, 3H)3.67 (s, 3H), 2.30 (t, 2H), 1.63 (quint, 2H), 1.25 (br s, 28H), 0.88 (t, 3H)
Primary Use Proposed novel signaling modulator standardGC calibration, FAME analysis standard[6][7]

Detailed Experimental Protocols

4.1. Synthesis of this compound

This protocol is based on standard esterification methods for phenols.[8]

  • Materials: 2-Benzylphenol (1.0 eq), Undecanoyl chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 2-Benzylphenol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine to the solution, followed by the dropwise addition of undecanoyl chloride.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1M HCl.

    • Extract the organic layer with DCM, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Fractions containing the pure product are combined and the solvent is evaporated.

    • The resulting solid is recrystallized from ethanol/water to yield a white crystalline product.

4.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

    • Prepare a series of dilutions for linearity assessment.

    • Inject 10 µL of the sample.

    • The purity is calculated based on the area percentage of the principal peak.

4.3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values are used to confirm the molecular structure.

Hypothetical Signaling Pathway Involvement

To illustrate a potential biological role, the diagram below depicts a hypothetical pathway where an uncharacterized lipid ester, such as this compound, could interfere with fatty acid signaling.

G receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Inflammation) pkc->cellular_response Phosphorylates Targets test_compound 2-Benzylphenyl Undecanoate test_compound->plc Inhibits?

Caption: Hypothetical Inhibition of Phospholipase C Signaling.

This guide provides a foundational approach to establishing this compound as a reference standard. The provided protocols and comparative data serve as a template for the rigorous characterization required for any new chemical entity intended for research and development.

References

Comparative Study of 2-Benzylphenyl Undecanoate Toxicity: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of data regarding the toxicity of 2-Benzylphenyl undecanoate. Despite searches for key toxicological endpoints such as LD50 (lethal dose, 50%), cytotoxicity, and mechanism of action, no specific experimental studies detailing the adverse effects of this compound could be identified.

The PubChem database, a comprehensive resource for chemical information, lists this compound (CID 71344610) but does not currently contain any safety, hazard, or toxicity information.[1] This absence of data prevents the creation of a comparative toxicity guide as requested.

Without experimental data, it is impossible to:

  • Summarize quantitative toxicity data into comparative tables.

  • Provide detailed experimental protocols for toxicity assays.

  • Illustrate any potential signaling pathways involved in its toxicity.

Further research and dedicated toxicological studies are required to characterize the potential hazards associated with this compound. Researchers, scientists, and drug development professionals are advised to exercise caution when handling this compound due to the unknown nature of its toxicological profile.

Information on related but distinct compounds, such as Testosterone undecanoate, was found.[2][3][4][5][6][7] However, the toxicological properties of Testosterone undecanoate cannot be extrapolated to this compound due to differences in their chemical structures. Similarly, data on other chemicals like benzyl derivatives and undecanones are not directly applicable.[8][9][10]

Therefore, this report cannot fulfill the request for a comparative analysis of this compound toxicity at this time. The generation of the required data would necessitate original experimental research.

References

Safety Operating Guide

Navigating the Disposal of 2-Benzylphenyl Undecanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment is crucial. Based on data from related compounds, 2-Benzylphenyl undecanoate should be handled with care.

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.[1]

  • Aquatic Toxicity: May be harmful to aquatic life.

  • Combustibility: While not always flammable, related compounds can be combustible.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use absorbent pads or other inert materials to contain the spill and prevent it from spreading or entering drains.

  • Absorb the Material: Carefully apply an absorbent material, such as vermiculite or sand, to the spill.

  • Collect the Waste: Sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.

III. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Collection & Storage Phase cluster_2 Disposal Phase A Identify Waste (this compound) B Consult Safety Data Sheet (or data for similar compounds) A->B Assess Hazards C Don Appropriate PPE B->C Determine Safety Precautions D Use a Designated, Labeled, and Compatible Waste Container C->D Handle Safely E Segregate from Incompatible Wastes D->E Prevent Reactions F Store in a Cool, Dry, Well-Ventilated Area E->F Ensure Safe Storage G Arrange for Pickup by a Licensed Waste Disposal Contractor F->G Initiate Disposal H Complete all Necessary Waste Manifests and Paperwork G->H Maintain Compliance I Confirm Final Disposal at an Approved Waste Disposal Plant H->I Verify Proper Disposal

Caption: Disposal Workflow for this compound.

IV. Step-by-Step Disposal Procedure

Adherence to a standardized disposal procedure is critical for ensuring safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related waste."

    • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials to consider avoiding include strong oxidizing agents, acids, and bases.[1]

  • Container Management:

    • Use a container that is chemically resistant and has a secure, tight-fitting lid.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a secondary containment unit to prevent spills.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container, avoiding splashes or aerosol generation.

    • If the compound is in a solid form, use a scoop or spatula. For liquids, use a funnel.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • It is imperative to follow all local, regional, and national hazardous waste regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

V. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Personal protective equipment for handling 2-Benzylphenyl undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: October 26, 2025

This document provides essential safety and logistical information for the handling and disposal of 2-Benzylphenyl undecanoate. Given the limited availability of specific safety data for this compound, a precautionary approach is mandated. The following guidelines are based on the safety data of structurally similar compounds and general best practices for handling chemicals with unknown hazards.

Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance.[1][2] Information on the structurally related compound, Benzyl phenyl ether, indicates potential for skin, eye, and respiratory irritation.[3][4] Therefore, it is prudent to assume that this compound may exhibit similar properties. All personnel must consider this substance to be toxic and handle it with the utmost care to minimize exposure.[2]

Quantitative Data for Structurally Similar Compound: Benzyl Phenyl Ether

PropertyValueReference
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.24 g/mol
Appearance White or Colorless to Light yellow to Light orange powder to lump to clear liquid[5]
Melting Point 38.0 to 42.0 °C[5]
Boiling Point 288 °C[5]
Flash Point 113 °C (235.4 °F) - closed cup
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
Signal Word Warning[5]

Note: The data presented above is for Benzyl phenyl ether, a structurally related compound. This information should be used as a precautionary guide for handling this compound.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound.[6][7]

  • Hand Protection: Two pairs of chemotherapy-grade nitrile or neoprene gloves that meet the ASTM D6978 standard are required.[7][8] Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[7][9] Standard safety glasses are not sufficient.

  • Body Protection: A disposable, polyethylene-coated polypropylene gown that is resistant to chemical permeation is required.[7][10] The gown should be long-sleeved with tight-fitting cuffs and close in the back.[8][9]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[1] If there is a risk of aerosol generation and work outside of a fume hood is unavoidable, a fit-tested N95 respirator or higher should be worn.[8][10]

  • Foot Protection: Closed-toe shoes and disposable shoe covers are required.[8][9]

Operational Plan

A systematic approach to handling this compound is crucial to ensure safety. The following workflow must be adhered to at all times.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receiving: - Inspect container for damage. - Verify label. storage Storage: - Store in a cool, dry, well-ventilated area. - Use secondary containment. - Label clearly as 'Hazardous - Handle with Caution'. receiving->storage ppe Don appropriate PPE. storage->ppe Prepare for Handling fume_hood Work exclusively in a certified chemical fume hood. ppe->fume_hood small_quantities Use the smallest quantity of substance possible. fume_hood->small_quantities avoid_contact Avoid direct contact, inhalation, and ingestion. small_quantities->avoid_contact waste_collection Collect all waste in a dedicated, labeled, sealed container. avoid_contact->waste_collection Post-Experiment decontamination Decontaminate all surfaces and equipment after use. waste_collection->decontamination disposal Dispose of as hazardous chemical waste through an approved service. decontamination->disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.[11]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste. The label should include "Hazardous Waste," the chemical name "this compound," and a warning symbol.

  • Disposal Procedure: All chemical waste must be disposed of through the institution's designated hazardous waste management program or a licensed chemical waste disposal contractor.[12] Do not discharge to drains or mix with other waste streams unless explicitly approved by environmental health and safety personnel.[13]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area and notify your supervisor and the institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment. For minor spills, use an appropriate absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.